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  • Product: 1-Cyclopropyl-2-methoxybenzene
  • CAS: 10292-66-7

Core Science & Biosynthesis

Foundational

Whitepaper: 1-Cyclopropyl-2-methoxybenzene – Structural Profiling and Advanced Synthetic Methodologies

Executive Summary: The Strategic Role of Aryl Cyclopropanes As a Senior Application Scientist specializing in synthetic methodology and medicinal chemistry, I frequently encounter the challenge of optimizing the pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of Aryl Cyclopropanes

As a Senior Application Scientist specializing in synthetic methodology and medicinal chemistry, I frequently encounter the challenge of optimizing the pharmacokinetic profiles of lead compounds. Aryl cyclopropanes are privileged structural motifs in modern drug discovery; the cyclopropyl ring serves as a robust bioisostere for standard alkyl groups, offering enhanced metabolic stability, restricted conformational flexibility, and improved lipophilicity.

1-Cyclopropyl-2-methoxybenzene is a highly valuable building block in this chemical space. This technical guide provides a comprehensive analysis of its physicochemical properties and details a field-proven, self-validating protocol for its synthesis via palladium-catalyzed C–O activation of phenol derivatives[1].

Molecular Architecture and Physicochemical Profile

Understanding the baseline analytical signatures of 1-Cyclopropyl-2-methoxybenzene is critical for downstream validation. The compound typically presents as a hydrophobic, volatile oil[2].

Table 1: Quantitative and Structural Data Summary

PropertyValue
IUPAC Name 1-Cyclopropyl-2-methoxybenzene
CAS Number 10292-66-7,[2]
Molecular Formula C₁₀H₁₂O[3]
Molecular Weight 148.20 g/mol [3]
Appearance Yellow to pale yellow oil[2]
SMILES String COc1ccccc1C1CC1[3]
¹H NMR (500 MHz, CDCl₃) δ 7.15–7.12 (m, 1H), 6.89–6.83 (m, 3H), 3.87 (s, 3H), 2.20–2.15 (m, 1H), 0.94–0.90 (m, 2H), 0.67–0.63 (m, 2H)[1]
¹³C NMR (125 MHz, CDCl₃) δ 158.1, 131.9, 126.1, 124.7, 120.4, 110.1, 55.5, 9.2, 7.6[1]

Synthetic Paradigm: Overcoming C–O Activation Barriers

Historically, the synthesis of aryl cyclopropanes relied on the cross-coupling of aryl halides (bromides or iodides). However, utilizing phenol derivatives—specifically aryl mesylates—offers a significant strategic advantage due to the vast commercial availability and low cost of phenolic starting materials[4].

The primary thermodynamic barrier in this approach is the high bond dissociation energy of the C–O bond. To overcome this, we employ a highly specialized Suzuki-Miyaura cross-coupling protocol utilizing potassium cyclopropyltrifluoroborate (K-cPrBF₃) developed by the Molander laboratory[1],[5].

Mechanistic Causality: Designing the Catalytic System

To achieve this transformation, the experimental conditions must be precisely engineered. Do not substitute these reagents without understanding the underlying causality:

  • Ligand Selection (RuPhos): The use of the bulky, electron-rich biaryl phosphine ligand RuPhos is non-negotiable[1]. The high electron density of the ligand facilitates the challenging oxidative addition of the Pd(0) species into the strong C–O bond of the mesylate. Simultaneously, its massive steric bulk accelerates the subsequent reductive elimination step, preventing catalyst trapping.

  • Solvent System (t-BuOH/H₂O 1:1): Potassium cyclopropyltrifluoroborate is largely insoluble in pure organic solvents. The aqueous biphasic system ensures the complete dissolution of the trifluoroborate salt and the K₃PO₄ base[6]. Furthermore, water is mechanistically required to hydrolyze the inert trifluoroborate into the active boronic acid species in situ prior to transmetalation.

  • Electrophile Choice (Mesylates): While triflates are more reactive, mesylates are significantly more stable to aqueous hydrolysis, cheaper to synthesize, and safer to handle at scale, making this route highly translatable to process chemistry[4].

Workflow Visualization: Catalytic Cycle

G Pre Pd(OAc)2 + RuPhos (Precatalyst) Pd0 L-Pd(0) (Active Catalyst) Pre->Pd0 Reduction OxAdd Oxidative Addition [L-Pd(II)(Ar)(OMs)] Pd0->OxAdd + 2-Methoxyphenyl mesylate TransMet Transmetalation [L-Pd(II)(Ar)(cPr)] OxAdd->TransMet + K-cPrBF3 / K3PO4 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Transmetalation RedElim->Pd0 Catalyst Regeneration Product 1-Cyclopropyl-2-methoxybenzene (Target Molecule) RedElim->Product Product Release

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 1-Cyclopropyl-2-methoxybenzene.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. Built-in checkpoints ensure that any failure in the catalytic cycle is detected before proceeding to the next step.

Target Scale: 0.57 mmol (Yield: ~91%, 77.3 mg)[1]

Reagent Matrix:

  • 2-Methoxyphenyl methanesulfonate: 115 mg (0.57 mmol, 1.0 equiv)[1]

  • Potassium cyclopropyltrifluoroborate: ~111 mg (0.75 mmol, 1.32 equiv)[1]

  • Pd(OAc)₂: 6.3 mg (28 µmol, 5 mol%)[1]

  • RuPhos: 26.6 mg (57.0 µmol, 10 mol%)[1]

  • K₃PO₄: ~870 mg (4.10 mmol, 7.2 equiv)[1]

  • Degassed t-BuOH / H₂O (1:1 v/v): 5.7 mL total[1],[6]

Step-by-Step Execution

Step 1: Inert Atmosphere Setup & Reagent Charging Charge a Biotage microwave vial (or heavy-walled Schlenk tube) with Pd(OAc)₂, RuPhos, 2-methoxyphenyl methanesulfonate, potassium cyclopropyltrifluoroborate, and K₃PO₄. Seal the vial with a Teflon-lined septum[1].

  • Validation Checkpoint: Evacuate the vial under high vacuum and backfill with ultra-pure argon three times. Oxygen rapidly oxidizes and poisons the active Pd(0) species. A visual check of the solid mixture should show a free-flowing powder; any clumping indicates moisture contamination of the hygroscopic K₃PO₄, which can prematurely degrade the mesylate.

Step 2: Solvent Addition & Catalytic Activation Inject the degassed t-BuOH/H₂O mixture through the septum via a gas-tight syringe[1].

  • Validation Checkpoint: The biphasic nature is required to dissolve both the organic mesylate and the inorganic trifluoroborate/base. Upon stirring, the solution will exhibit a distinct color shift (typically to a deep yellow/orange) as the Pd(II) precatalyst is reduced by the phosphine/solvent to form the active L-Pd(0) complex.

Step 3: Thermal Cross-Coupling Transfer the sealed vial to a pre-heated oil bath or heating block set to 110 °C and stir vigorously for 4 hours[1].

  • Validation Checkpoint: The high temperature is thermodynamically required to drive the oxidative addition into the C–O bond. After 4 hours, cool to room temperature and perform a TLC assay (Eluent: Hexanes/EtOAc 90:10). The starting mesylate (lower R_f) must be completely consumed, replaced by a highly non-polar, UV-active spot corresponding to the product (R_f ~0.8).

Step 4: Biphasic Workup Dilute the reaction mixture with ethyl acetate (5 mL) and separate the layers. Extract the aqueous phase with additional EtOAc (3 × 5 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo[1].

  • Validation Checkpoint: The aqueous layer retains the inorganic boron and phosphate waste. The organic layer isolates the lipophilic product and ligand residues. If an emulsion forms, filter the biphasic mixture through a thin pad of Celite to remove precipitated palladium black.

Step 5: Chromatographic Isolation & Verification Purify the crude yellow oil via silica gel flash chromatography using an isocratic elution of Hexanes/EtOAc (98:2)[1].

  • Validation Checkpoint: Confirm the structural identity of the isolated pale yellow oil via ¹H NMR[2]. The protocol is validated if you observe the diagnostic cyclopropyl methine multiplet at δ 2.20–2.15 ppm (1H), and the diastereotopic cyclopropyl methylene multiplets at δ 0.94–0.90 ppm (2H) and 0.67–0.63 ppm (2H)[1].

References

  • Molander, G. A., Beaumard, F., & Niethamer, T. K. (2011). Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate. The Journal of Organic Chemistry, 76(19), 8126–8130. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53396594, 1-Cyclopropyl-2-methoxybenzene. URL:[Link]

Sources

Exploratory

Toxicological Profile and Hazard Assessment of 1-Cyclopropyl-2-methoxybenzene: A Predictive and Empirical Guide

Executive Summary: Navigating Data Scarcity in Specialty Chemicals In the landscape of early-stage drug discovery and chemical synthesis, researchers frequently utilize rare or specialty building blocks that lack compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Navigating Data Scarcity in Specialty Chemicals

In the landscape of early-stage drug discovery and chemical synthesis, researchers frequently utilize rare or specialty building blocks that lack comprehensive empirical safety data. 1-Cyclopropyl-2-methoxybenzene (CAS No. 10292-66-7) is one such compound [1]. Primarily available through specialized chemical catalogs for early discovery research, it lacks extensive in vivo toxicological profiling.

As application scientists, we cannot allow the absence of standard Safety Data Sheets (SDS) to delay preclinical safety assessments. Instead, we must employ a Predictive Toxicological Profiling approach—utilizing structural read-across methodology based on its constituent moieties (an anisole core and a cyclopropyl substituent)—and validate these predictions through robust, self-validating in vitro assays. This whitepaper deconstructs the structural hazards of 1-Cyclopropyl-2-methoxybenzene, predicts its metabolic liabilities, and provides a field-proven protocol for empirical validation.

Structural Deconstruction and Predictive Toxicology

To understand the causality behind the hazards of 1-Cyclopropyl-2-methoxybenzene, we must isolate its functional groups and analyze their established toxicological behaviors.

The Methoxybenzene (Anisole) Core: Physical and Acute Hazards

The base structure of this compound is a methoxybenzene (anisole) derivative. Based on read-across data from unsubstituted anisole [4], the methoxybenzene core dictates the compound's primary physical and acute health hazards:

  • Physical Hazards: Methoxybenzenes are typically volatile, flammable liquids. They pose a significant risk of ignition, and their vapors can form explosive mixtures with air.

  • Acute Toxicity & Irritation: The core is a known skin and severe eye irritant. It acts as a defatting agent upon prolonged dermal contact.

  • CNS Effects: Inhalation of methoxybenzene vapors is associated with specific target organ toxicity (STOT) under single exposure, primarily manifesting as central nervous system (CNS) depression, drowsiness, and dizziness [4].

The Cyclopropyl Substituent: Metabolic Stability vs. Reactive Liabilities

The addition of a cyclopropyl ring at the ortho position introduces complex metabolic dynamics. Cyclopropyl groups are highly favored in medicinal chemistry because they impart conformational constraint while retaining a high fraction of sp³ carbons. The inherent ring strain produces shorter, stronger, and more polarized C-H bonds [2].

The Causality of Cyclopropyl Metabolism: Because of the high C-H bond dissociation energy, cyclopropyl rings often resist standard oxidative metabolism by Cytochrome P450 (CYP) enzymes. However, this resistance is a double-edged sword. When CYP-mediated oxidation does occur, it frequently proceeds via a single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanism. This can lead to the formation of a carbon-centered radical or subsequent ring-opening to form highly reactive α,β-unsaturated aldehydes [3]. These reactive electrophiles can covalently bind to essential hepatic proteins, leading to idiosyncratic drug toxicity (as historically observed with cyclopropylamine-containing drugs like trovafloxacin) [3].

MetabolicPathway Parent 1-Cyclopropyl-2-methoxybenzene (Parent Compound) CYP CYP450 Enzymes (Hepatic Metabolism) Parent->CYP Substrate ODemeth O-Demethylation (2-Cyclopropylphenol) CYP->ODemeth Major Pathway RingOpen Cyclopropyl Ring Oxidation (Radical Intermediate) CYP->RingOpen Minor/Reactive Pathway Phase2 Glucuronidation / Sulfation (Excretion) ODemeth->Phase2 Phase II GSH GSH Conjugation (Toxicity Mitigation) RingOpen->GSH Trapping

Predicted hepatic biotransformation pathways for 1-Cyclopropyl-2-methoxybenzene.

Quantitative Hazard Prediction Data

By synthesizing the read-across data, we can construct a predictive hazard profile for 1-Cyclopropyl-2-methoxybenzene. This data should inform laboratory handling and preclinical study design.

Table 1: Predicted GHS Classification and Toxicological Endpoints

Hazard EndpointPredicted ClassificationPrimary Driver (Moiety)Mechanistic Rationale
Flammability Flam. Liq. 3 (H226)Methoxybenzene CoreHigh volatility and low flash point typical of low-molecular-weight alkyl anisoles.
Skin Irritation Skin Irrit. 2 (H315)Methoxybenzene CoreLipophilic nature causes disruption of the stratum corneum and defatting.
Eye Irritation Eye Irrit. 2A (H319)Methoxybenzene CoreDirect chemical irritation of mucous membranes.
STOT (Single) STOT SE 3 (H336)Methoxybenzene CoreLipophilicity allows crossing of the blood-brain barrier, causing CNS depression.
Hepatotoxicity Potential (Idiosyncratic)Cyclopropyl GroupRisk of CYP-mediated radical formation and covalent protein binding [2], [3].

Experimental Validation: Reactive Metabolite Trapping Protocol

Because the primary hidden hazard of 1-Cyclopropyl-2-methoxybenzene lies in the potential for cyclopropyl ring-opening and reactive metabolite formation, empirical validation is mandatory. The following protocol outlines an in vitro Glutathione (GSH) trapping assay using Human Liver Microsomes (HLMs).

System Self-Validation Design: This protocol is inherently self-validating. It utilizes a minus-NADPH negative control to differentiate true enzymatic bioactivation from spontaneous chemical degradation, and a positive control (e.g., diclofenac or a known reactive cyclopropylamine) to verify the metabolic competence of the microsomes and the analytical sensitivity of the mass spectrometer.

Step-by-Step Methodology

Phase 1: Incubation Preparation

  • Thaw pooled Human Liver Microsomes (HLMs) on ice.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Prepare a 10 mM stock solution of 1-Cyclopropyl-2-methoxybenzene in DMSO. Dilute to a working concentration of 100 µM in buffer (final DMSO concentration in assay must be <0.1% to prevent CYP inhibition).

  • Prepare a 50 mM aqueous solution of reduced Glutathione (GSH).

Phase 2: Enzymatic Reaction 5. In a 1.5 mL Eppendorf tube, combine:

  • 740 µL Buffer

  • 100 µL HLM suspension (final protein concentration: 1.0 mg/mL)

  • 10 µL of the 100 µM compound working solution (final concentration: 1 µM)

  • 100 µL of 50 mM GSH (final concentration: 5 mM)

  • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Add 50 µL of 20 mM NADPH to initiate the reaction. (For the negative control, substitute NADPH with 50 µL of buffer).

Phase 3: Quenching and Extraction 8. Incubate at 37°C for 60 minutes. 9. Quenching: Stop the reaction by adding 1.0 mL of ice-cold Acetonitrile (ACN) spiked with an internal standard (e.g., 100 ng/mL Tolbutamide). The 1:1 ratio of aqueous to organic solvent precipitates the microsomal proteins. 10. Vortex vigorously for 2 minutes. 11. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. 12. Transfer the supernatant to an LC vial for analysis.

Workflow Prep HLM & Compound Incubation React Add NADPH & GSH (37°C, 60 min) Prep->React Quench Quench with Cold ACN + Internal Std React->Quench Centrifuge Centrifugation (14,000g, 15 min) Quench->Centrifuge Analyze LC-HRMS/MS Analysis Centrifuge->Analyze

Step-by-step workflow for in vitro reactive metabolite trapping using HLMs.

Phase 4: Analytical Parameters (LC-HRMS/MS)

To detect the GSH adducts (which indicate reactive ring-opening), high-resolution mass spectrometry (HRMS) is required. Look for mass shifts corresponding to the parent mass + GSH (+307 Da) minus any lost atoms (e.g., loss of a hydrogen atom or the methyl group during O-demethylation).

Table 2: Standard LC-HRMS/MS Parameters for Metabolite Identification

ParameterSpecification
Column C18, 2.1 × 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI) Positive
Mass Range (m/z) 100 – 1000 Da
Key Diagnostic Ions Neutral loss of 129 Da (pyroglutamic acid) for GSH adducts

Conclusion

While 1-Cyclopropyl-2-methoxybenzene lacks extensive public safety documentation, a rigorous scientific approach utilizing structural read-across provides a highly reliable hazard profile. The methoxybenzene core dictates standard laboratory handling precautions (flammability, ventilation, PPE for skin/eye protection), while the cyclopropyl moiety necessitates targeted in vitro metabolic screening to rule out the formation of reactive electrophiles. By implementing the self-validating GSH trapping protocol outlined above, drug development professionals can confidently assess the preclinical viability and safety liabilities of this unique chemical building block.

References

  • Appchem. "1-Cyclopropyl-2-methoxybenzene | 10292-66-7 | C10H12O." Appchemical.com.
  • Shanu-Wilson, J. "Metabolism of cyclopropyl groups: a double-edged sword." Hypha Discovery Blogs.
  • Chemical Research in Toxicology. "In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity." ACS Publications.
  • Acros Organics / Fisher Scientific. "Anisole anhydrous {Methoxybenzene} {Methyl phenyl ether} cas100-66-3 SDS." Durham Tech.
Foundational

Thermodynamic Stability and Conformational Dynamics of 1-Cyclopropyl-2-methoxybenzene: A Comprehensive Technical Guide

Executive Summary 1-Cyclopropyl-2-methoxybenzene (also known as o-cyclopropylanisole) is a highly versatile building block in medicinal chemistry and organic synthesis. Its unique physicochemical profile is dictated by t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclopropyl-2-methoxybenzene (also known as o-cyclopropylanisole) is a highly versatile building block in medicinal chemistry and organic synthesis. Its unique physicochemical profile is dictated by the delicate balance between the inherent ring strain of the cyclopropyl group (~27.5 kcal/mol) and the thermodynamic stabilization afforded by hyperconjugation with the adjacent aromatic system. This whitepaper provides an in-depth analysis of the molecule's structural thermodynamics, conformational energy landscapes, and the causality behind its chemical reactivity, culminating in a self-validating synthetic protocol.

Structural Thermodynamics: Conjugation vs. Steric Hindrance

The thermodynamic stability of 1-cyclopropyl-2-methoxybenzene is fundamentally governed by orbital interactions between the cyclopropane ring and the aromatic π-system. Unlike standard alkyl groups, the C–C bonds of a cyclopropane ring possess significant p-character, allowing them to participate in conjugation[1].

The Walsh-π* Overlap and Conformational Minima

The conjugation between the cyclopropyl group and the benzene ring is highly conformation-dependent. It reaches an energy minimum when the molecule adopts a bisected conformation —a geometry where the plane of the benzene ring bisects the distal C–C bond of the cyclopropyl group[2]. In this orientation, the π-Walsh orbitals of the cyclopropane ring achieve maximal spatial overlap with the π* antibonding orbitals of the aromatic system[1].

Computational thermochemistry, such as Gaussian-4 (G4) and B3LYP/6-31G(d,p) calculations, demonstrates that failing to account for this global minimum leads to significant errors in estimating gas-phase standard state enthalpies[3]. For unsubstituted cyclopropylbenzene, the bisected conformer is approximately 3.6 kJ/mol more stable than the orthogonal (perpendicular) conformer[4].

The Ortho-Methoxy Steric Effect

In 1-cyclopropyl-2-methoxybenzene, the presence of an electron-donating methoxy group at the ortho position introduces a competing steric penalty. However, thermodynamic stability is preserved because the molecule possesses only one ortho substituent. This allows the structure to maintain a low-energy bisected conformation by rotating the less sterically demanding methine proton of the cyclopropyl group toward the methoxy moiety, thereby minimizing van der Waals clashes[1]. If a second ortho substituent were introduced, the steric repulsion would force the molecule into the higher-energy perpendicular conformation, breaking the Walsh-π* conjugation[1].

ConformationalThermodynamics Root 1-Cyclopropyl-2-methoxybenzene Conformational Landscape Bisected Bisected Conformer (Global Minimum) Root->Bisected Favored Perpendicular Perpendicular Conformer (Local Minimum) Root->Perpendicular Disfavored Walsh Maximal Walsh-π Overlap Bisected->Walsh NoOverlap Minimal Orbital Overlap Perpendicular->NoOverlap ThermoStab Thermodynamically Stable (ΔH = 0.0 kJ/mol) Walsh->ThermoStab Reactivity Weakened Distal C-C Bond (Susceptible to Ring-Opening) Walsh->Reactivity ThermoUnstab Thermodynamically Destabilized (ΔH ≈ +3.6 kJ/mol) NoOverlap->ThermoUnstab

Logical flow of conformational thermodynamics and orbital interactions in 1-cyclopropyl-2-methoxybenzene.

Quantitative Thermodynamic Data

To accurately model the thermodynamic behavior of 1-cyclopropyl-2-methoxybenzene, it is critical to compare the energetic states of its primary conformers. The table below summarizes the relative thermodynamic parameters derived from computational physical organic studies of cyclopropylarene systems[1][3][4].

Conformation TypeOrbital InteractionSteric Clash (vs. o-OMe)Relative Enthalpy (ΔH)Distal C–C Bond Strength
Bisected (Global Min) Maximal Walsh-π* overlapMinimized (CH points to OMe)0.0 kJ/mol (Baseline)Weakened
Perpendicular Minimal to noneSevere (CH2 points to OMe)+3.6 to +4.2 kJ/mol Normal / Strong

Data Synthesis Note: The thermodynamic stabilization gained from the Walsh-π overlap comes at a structural cost: the distal C–C bond of the cyclopropane ring is weakened[1]. This renders the molecule highly susceptible to nucleophile-assisted ring-opening when subjected to oxidative conditions that generate radical cations[5].*

Experimental Methodology: Synthesis and Validation

The most thermodynamically efficient and high-yielding method for synthesizing 1-cyclopropyl-2-methoxybenzene is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-methoxyphenyl methanesulfonate with potassium cyclopropyltrifluoroborate[6][7].

Causality of Experimental Choices
  • Substrate Choice: Methanesulfonates (mesylates) are used instead of halides because they are easily prepared from abundant phenols and avoid the generation of toxic halogenated waste.

  • Ligand Selection (RuPhos): The reaction utilizes RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl). The bulky, electron-rich nature of this biarylphosphine ligand is specifically chosen to accelerate the difficult oxidative addition of the highly stable C–O mesylate bond, while its steric bulk forces rapid reductive elimination, overcoming the steric hindrance of the ortho-methoxy group[8].

Step-by-Step Protocol

This protocol is designed as a self-validating system. The completion of the synthesis is directly coupled with strict spectroscopic validation parameters to ensure product integrity[6][7].

  • Reaction Assembly: In a rigorously degassed Schlenk flask, combine 2-methoxyphenyl methanesulfonate (115 mg, 0.57 mmol), potassium cyclopropyltrifluoroborate (1.2 equivalents), Pd(OAc)₂ (6.3 mg, 28 μmol, 5 mol%), and RuPhos (26.6 mg, 57.0 μmol, 10 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (typically 10:1 ratio, 3 mL) and a suitable base (e.g., K₂CO₃, 3.0 equivalents).

  • Thermal Activation: Heat the reaction mixture to 80–100 °C under an inert argon atmosphere for 12 hours. The thermal energy is required to overcome the activation barrier for the oxidative addition of the mesylate.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography, eluting with an isocratic mixture of Hexanes/EtOAc (98:2).

  • Yield: The product, 1-cyclopropyl-2-methoxybenzene, is isolated as a yellow oil (approx. 77.3 mg, 91% yield)[6].

Validation & Quality Control (Self-Validating Metrics)

To confirm the thermodynamic product and ensure no ring-opened isomers are present, verify the following spectral markers[6]:

  • ¹H NMR (500 MHz, CDCl₃): The intact cyclopropyl ring must show distinct upfield multiplets at δ 2.20–2.15 (m, 1H, methine), 0.94–0.90 (m, 2H, CH₂), and 0.67–0.63 (m, 2H, CH₂). The methoxy singlet must appear at δ 3.87 (s, 3H).

  • ¹³C NMR (125 MHz, CDCl₃): Confirm the cyclopropyl carbons at δ 9.2 (CH₂) and 7.6 (CH).

  • HRMS (ESI): m/z calculated for C₁₀H₁₃O [M + H]⁺ 149.0966; found 149.0966.

SynthesisWorkflow A 2-Methoxyphenyl Methanesulfonate (0.57 mmol) D Cross-Coupling Reaction (Toluene/H2O, 80-100 °C) A->D B Potassium Cyclopropyltrifluoroborate (1.2 equiv) B->D C Catalyst System: Pd(OAc)2 (5 mol%) RuPhos (10 mol%) C->D E Aqueous Workup & Extraction (EtOAc) D->E F Silica Gel Chromatography (Hexanes/EtOAc 98:2) E->F G 1-Cyclopropyl-2-methoxybenzene (91% Yield) + NMR Validation F->G

Step-by-step synthetic workflow for 1-cyclopropyl-2-methoxybenzene via Pd-catalyzed cross-coupling.

References

  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Comments on “Estimated Gas-Phase Standard State Enthalpies of Formation for Organic Compounds Using the Gaussian-4 (G4) and W1BD Theoretical Methods” Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • The Chemistry of Cyclopropylarene Radical Cations VTechWorks (Virginia Tech) URL:[Link]

  • Direct Light Activation of Hypervalent Iodine Reagents: Substrate-Controlled C-C or C-H Alkynylation of Cyclopropanes ChemRxiv URL:[Link]

Sources

Exploratory

electron-donating effects of methoxy groups in 1-Cyclopropyl-2-methoxybenzene

An In-Depth Technical Guide to the Electron-Donating Effects of the Methoxy Group in 1-Cyclopropyl-2-methoxybenzene Abstract This technical guide provides a comprehensive analysis of the electronic properties of 1-cyclop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electron-Donating Effects of the Methoxy Group in 1-Cyclopropyl-2-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 1-cyclopropyl-2-methoxybenzene, with a specific focus on the powerful electron-donating effects of the methoxy substituent. We will dissect the interplay between the methoxy group's dual electronic nature—its electron-withdrawing inductive effect (-I) and its dominant, electron-donating resonance effect (+R)—and the unique π-donating character of the adjacent cyclopropyl group. This document details the theoretical underpinnings of these effects, supported by predictive spectroscopic analysis, computational modeling strategies, and a discussion of the molecule's synthetic accessibility and reactivity towards electrophiles. The synergistic activation of the benzene ring by these two ortho-substituents is examined, providing a predictive framework for its utility in synthetic chemistry and drug design.

Introduction: The Principle of Substituent Effects in Aromatic Systems

The functionalization of aromatic rings is a cornerstone of modern chemistry, particularly in the fields of medicinal chemistry and materials science. The electronic character of a substituent profoundly influences the reactivity and properties of the benzene ring to which it is attached. These influences are broadly categorized into two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.[1][2]

  • Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. It weakens with distance.[1][2]

  • Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons or lone pairs between a substituent and the aromatic ring, transmitted through the π-system.[1][2]

The molecule of interest, 1-cyclopropyl-2-methoxybenzene, presents a compelling case study. It features two distinct electron-donating groups positioned ortho to one another: the methoxy group, a classic +R/-I substituent, and the cyclopropyl group, which donates electron density through its unique strained σ-bonds that possess significant p-character. Understanding their combined influence is critical for predicting the molecule's behavior and harnessing its potential.

The Duality of the Methoxy Group's Electronic Influence

The methoxy group (-OCH₃) is one of the most well-understood activating groups in electrophilic aromatic substitution. Its influence is a classic example of competing electronic effects.[3]

2.1. The Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading it to withdraw electron density from the benzene ring through the σ-bond. This is a weak, deactivating effect.[1][4]

2.2. The Resonance Effect (+R): The lone pairs on the oxygen atom are perfectly positioned to delocalize into the aromatic π-system.[4] This donation of electron density is a powerful activating effect that significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions. The resonance effect far outweighs the inductive effect, making the methoxy group a strong overall activator and an ortho, para-director.[1][2][3]

The diagram below illustrates the delocalization of an oxygen lone pair, leading to an accumulation of negative charge at the ortho and para carbons, thereby activating them for electrophilic attack.

Caption: Resonance delocalization in anisole.

The Cyclopropyl Group: A σ-Bond π-Donor

The cyclopropyl group is unique among alkyl substituents. Its high degree of ring strain forces the C-C bonding orbitals to have significant p-character, described by the Walsh orbital model.[5] These orbitals can overlap effectively with the adjacent π-system of the benzene ring, allowing the cyclopropyl group to act as a good π-electron donor.[6] This donation stabilizes adjacent positive charge, making it an activating, ortho, para-directing group.[5]

SubstituentHammett Para Constant (σₚ)Nature
-OCH₃ -0.27Strong Electron-Donating
-cyclopropyl -0.21Electron-Donating
-CH₃ -0.17Weak Electron-Donating
Data sourced from established Hammett constant tables.[7][8]

Synergistic Activation in 1-Cyclopropyl-2-methoxybenzene

When positioned ortho to each other, the methoxy and cyclopropyl groups cooperatively activate the benzene ring. The directing influence in electrophilic aromatic substitution (EAS) is determined by the strongest activating group.[9][10] With a more negative Hammett constant, the methoxy group is the more powerful activator and will primarily govern the regiochemical outcome of reactions.[10]

The electron density will be highest at the positions ortho and para to the methoxy group (C4 and C6) and ortho and para to the cyclopropyl group (C3 and C5). The C4 and C6 positions benefit from activation by both groups, making them highly nucleophilic.

Experimental & Computational Characterization Workflow

A robust characterization of 1-cyclopropyl-2-methoxybenzene requires a combination of synthesis, spectroscopy, and computational modeling.

Caption: Workflow for Synthesis and Characterization.

Synthesis Protocol

While numerous substituted anisoles are commercially available, a bespoke synthesis may be required. A reliable method for forming the aryl-cyclopropyl bond is the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromoanisole (1.0 eq.), cyclopropylboronic acid (1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).

  • Solvent and Base: Add degassed toluene and a 2M aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq.).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-cyclopropyl-2-methoxybenzene.[11][12]

Spectroscopic Analysis: Predicted NMR Data

Spectroscopic analysis is essential for structural confirmation and for probing the electronic environment of the molecule. The electron-donating nature of both substituents will cause a general upfield (lower ppm) shift for the aromatic protons and carbons compared to benzene (δ 7.34 for ¹H, δ 128.5 for ¹³C).

Proton / CarbonPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Rationale
Ar-H (4 protons) 6.8 - 7.2Complex multiplet pattern due to ortho-disubstitution. Shielded by both groups.
-OCH₃ ~3.8~55.0Typical chemical shift for an aryl methoxy group.
Cyclopropyl-CH 0.8 - 1.2 (methine)~15.0 (methine)Highly shielded, characteristic of cyclopropyl groups.
Cyclopropyl-CH₂ 0.5 - 0.9 (methylene)~8.0 (methylene)
C1 (ipso-cyclopropyl) ~135.0
C2 (ipso-methoxy) ~158.0Deshielded due to direct attachment to electronegative oxygen.
Aromatic C3-C6 110.0 - 130.0Shielded relative to benzene due to increased electron density.
Note: These are estimated values. Actual spectra should be compared with data from similar ortho-substituted anisoles.[13][14][15]
Computational Modeling

Density Functional Theory (DFT) calculations can provide a detailed picture of the molecule's electronic structure.[16] An electrostatic potential (ESP) map would visually confirm the increased electron density (red regions) on the aromatic ring, particularly at the C4 and C6 positions, validating the predictions of nucleophilicity. Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and the extent of lone-pair delocalization from the methoxy oxygen.

Implications for Chemical Reactivity

The strong activation provided by the methoxy and cyclopropyl groups makes 1-cyclopropyl-2-methoxybenzene a highly reactive substrate for electrophilic aromatic substitution (EAS).

  • Regioselectivity: The primary sites of attack will be the positions para and ortho to the more powerful methoxy director.

  • Steric Hindrance: The position ortho to the methoxy group (C6) is adjacent to the cyclopropyl group, introducing steric hindrance. Therefore, electrophilic attack at the C4 position (para to the methoxy group) is predicted to be the major pathway, leading to a single major product. Attack at C6 would be a minor product.

Caption: Predicted Regioselectivity for Electrophilic Attack.

Conclusion

The methoxy group in 1-cyclopropyl-2-methoxybenzene acts as a powerful electron-donating substituent, its +R effect decisively overcoming its -I effect to strongly activate the aromatic ring. This activation is synergistically enhanced by the π-donating nature of the ortho-cyclopropyl group. This combined electronic influence renders the molecule highly nucleophilic, with a strong regiochemical preference for electrophilic substitution at the C4 position (para to the methoxy group). The principles and predictive models outlined in this guide provide a robust framework for researchers seeking to understand and utilize this unique substituted aromatic system in further synthetic applications.

References

  • Brainly. (2023, August 7). The inductive effect and resonance effect of methoxy (OCH3) are. Available at: [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Available at: [Link]

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Available at: [Link]

  • Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity? Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.6 Directing Effects of Substituted Benzenes. Available at: [Link]

  • University of Calgary. (2009, October 6). Electrophilic Substitution of Substituted Benzenes. Available at: [Link]

  • ACS Division of Organic Chemistry. Organic Syntheses. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 20). 7.5: Acid-base Properties of Phenols. Available at: [Link]

  • Ayub, R., et al. (2017). Cyclopropyl Group: An Excited-State Aromaticity Indicator? Chemistry. Available at: [Link]

  • Khan Academy. Worked ex - Resonance vs Inductive Effects. Available at: [Link]

  • Wikipedia. Methoxy group. Available at: [Link]

  • ACS Publications. (2009, November 10). Structures and Electronic Properties of Si-Substituted Benzenes and Their Transition-Metal Complexes. Available at: [Link]

  • NUS Blog - The Yao Lab. Common Organic Reaction Websites. Available at: [Link]

  • AIP Publishing. (2019, June 5). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. Available at: [Link]

  • MDPI. (2014, March 17). Computational Study of Electron Delocalization in Hexaarylbenzenes. Available at: [Link]

  • Wikipedia. Cyclopropyl group. Available at: [Link]

  • Reddit. (2021, October 7). Where can I find procedures for organic synthesis? Available at: [Link]

  • Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. Available at: [Link]

  • OSTI.GOV. (1988, March 1). Electronic structure of molecules of substituted benzenes by x-ray spectroscopy. I. Nitrobenzene. Available at: [Link]

  • Leffler, J.E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Available at: [Link]

  • PMC. (2025, November 4). Aromaticity of Substituted Benzene Derivatives Employing a New Set of Aromaticity Descriptors Based on the Partition of Electron Density. Available at: [Link]

  • Reddit. (2022, November 3). Reliable resources. Available at: [Link]

  • Reddit. (2023, November 14). Where to find trusted procedures/techniques. Available at: [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Available at: [Link]

  • Marcel Dekker, Inc. (1973). The NMR Spectra of the Ortho-and Para-Adamantyl Groups of Anisole. Available at: [Link]

  • Reddit. (2019, April 25). Any websites that show the steps for mechanisms? Available at: [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

  • Wikipedia. Hammett equation. Available at: [Link]

  • Google Patents. Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene.
  • ACS Division of Organic Chemistry. Organic Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 26. The effect of the cyclopropyl substituent in aromatic detritiation. Available at: [Link]

  • Organic Chemistry Data & Info. (2026, March 22). Available at: [Link]

  • Taylor & Francis Online. (2006, December 5). The NMR Spectra of the Ortho-and Para-Adamantyl Groups of Anisole. Available at: [Link]

  • Oakwood Chemical. 1-Cyclopropyl-2-methoxybenzene. Available at: [Link]

  • Appchem. 1-Cyclopropyl-2-methoxybenzene. Available at: [Link]

  • ResearchGate. (PDF) Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Available at: [Link]

  • University of Wisconsin-Platteville. Unit 4: Free Energy Relationships. Available at: [Link]

  • YouTube. (2020, September 30). Intro to Reaction Mechanisms: Crash Course Organic Chemistry #13. Available at: [Link]

  • PMC. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Available at: [Link]

  • Dimensions. (2011, August 1). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Available at: [Link]

  • MDPI. (2005, January 31). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

  • CHIMIA. Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Available at: [Link]

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Foundational

Crystallographic and Structural Profiling of 1-Cyclopropyl-2-methoxybenzene Derivatives

Executive Summary 1-Cyclopropyl-2-methoxybenzene and its derivatives are critical structural motifs in modern medicinal chemistry and materials science. Functioning as versatile building blocks, these compounds possess u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclopropyl-2-methoxybenzene and its derivatives are critical structural motifs in modern medicinal chemistry and materials science. Functioning as versatile building blocks, these compounds possess unique steric and electronic properties due to the interplay between the electron-donating methoxy group and the conformationally restricted cyclopropyl ring. This technical guide provides an in-depth analysis of the crystallographic features, conformational thermodynamics, and validated synthetic protocols for 1-cyclopropyl-2-methoxybenzene derivatives, designed for researchers engaged in advanced drug development and structural elucidation.

Conformational Thermodynamics & Crystallographic Theory

The Bisected Conformation of Cyclopropylbenzenes

To understand the crystallographic behavior of 1-cyclopropyl-2-methoxybenzene, one must first examine the fundamental orbital interactions of the cyclopropyl group. Unlike standard alkyl chains, the cyclopropane ring contains high-p-character C-C bonds (Walsh orbitals). To maximize orbital overlap between the highest occupied molecular orbital (HOMO) of the cyclopropyl ring and the lowest unoccupied molecular orbital (LUMO) of the adjacent phenyl π -system, cyclopropylbenzenes preferentially adopt a bisected conformation ([1]).

In this ideal bisected state, the plane of the cyclopropane ring is perpendicular to the plane of the benzene ring. This π -donation from the cyclopropyl group into the aromatic ring results in a measurable crystallographic signature: the lengthening of the vicinal C-C bonds of the cyclopropane ring relative to its distal C-C bond.

Steric Perturbation by the Ortho-Methoxy Group

While unsubstituted cyclopropylbenzene achieves an ideal bisected geometry (dihedral angle θ≈0∘ ), the introduction of a methoxy group at the 2-position (ortho) introduces significant steric clash. The spatial requirement of the oxygen lone pairs and the freely rotating methyl group forces the cyclopropyl ring to deviate from its thermodynamic minimum.

Consequently, single-crystal X-ray diffraction (SCXRD) data of ortho-substituted cyclopropyl anisoles reveals a "compromise" conformation. The molecule balances the energetic penalty of torsional strain against the loss of HOMO-LUMO resonance, typically resulting in a dihedral angle ( θ ) between 40° and 60° ([2]).

ConformationalLogic N1 1-Cyclopropyl-2-methoxybenzene N2 Ideal Bisected Conformation N1->N2 Orbital Alignment N3 Ortho-Methoxy Steric Clash N1->N3 2-Position Substitution N4 Maximized HOMO-LUMO Overlap N2->N4 pi-donation N5 Torsional Strain (θ Deviation) N3->N5 Repulsion N6 Crystallographic Resolution N4->N6 Vicinal Bond Lengthening N5->N6 Non-zero Dihedral Angle

Logical flow of conformational determinants in ortho-substituted cyclopropylbenzenes.

Quantitative Crystallographic Data

The structural perturbations caused by the 2-methoxy group are quantifiable through X-ray crystallography. Below is a summary of the expected geometric parameters for solid-state derivatives of 1-cyclopropyl-2-methoxybenzene, derived from analogous cyclopropylarene structures ([3]).

Structural ParameterAtom ConnectivityExpected ValueMechanistic Causality
Bond Length (Vicinal) C(cyclopropyl) – C(cyclopropyl)~1.49 - 1.51 ÅElongation due to electron donation into the phenyl π∗ -antibonding orbital.
Bond Length (Distal) C(cyclopropyl) – C(cyclopropyl)~1.46 - 1.47 ÅShortening relative to vicinal bonds due to localized electron density.
Bond Length (Bridge) C(ipso) – C(cyclopropyl)~1.50 - 1.52 ÅPartial double-bond character restricted by steric twisting.
Torsion Angle ( θ ) C(ortho) – C(ipso) – C(cyclo) – H45° - 60°Deviation from 0° (bisected) to minimize steric clash with the 2-methoxy group.
Methoxy Coplanarity C(meta) – C(ortho) – O – CH3~0° or ~180°Maintained to preserve oxygen p-orbital resonance with the aromatic ring.

Synthesis and Validation Protocols

Because 1-cyclopropyl-2-methoxybenzene is a liquid at room temperature, crystallographic studies require its functionalization into solid derivatives (e.g., via bromination or amidation). However, the foundational synthesis of the core scaffold must be executed with high fidelity. The following protocol details the palladium-catalyzed cross-coupling of mesylated phenol derivatives with potassium cyclopropyltrifluoroborate ([4]).

Rationale for Experimental Choices
  • Substrate Selection: 2-methoxyphenyl methanesulfonate is utilized because mesylates are highly stable, easily synthesized from inexpensive phenols, and resist premature hydrolysis.

  • Catalyst System (Pd(OAc)₂ / RuPhos): The electron-rich, sterically demanding RuPhos ligand is critical. It accelerates the oxidative addition of the notoriously unreactive aryl mesylate C-O bond and facilitates rapid reductive elimination, preventing competitive β -hydride elimination of the cyclopropyl group.

Step-by-Step Synthesis Workflow

Step 1: Reaction Setup

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-methoxyphenyl methanesulfonate (115 mg, 0.57 mmol) and potassium cyclopropyltrifluoroborate (1.5 equivalents).

  • Add the catalyst system: Pd(OAc)₂ (6.3 mg, 28 µmol, 5 mol%) and RuPhos (26.6 mg, 57.0 µmol, 10 mol%).

  • Add a mild base (e.g., K₂CO₃, 3.0 equivalents) to activate the trifluoroborate salt.

Step 2: Cross-Coupling Execution

  • Evacuate and backfill the reaction vessel with dry Nitrogen ( N2​ ) three times to ensure an inert atmosphere.

  • Inject a degassed solvent mixture of Toluene/H₂O (typically 10:1 ratio, 3 mL).

  • Seal the tube and heat the biphasic mixture to 100 °C in a pre-heated oil bath for 12–16 hours with vigorous stirring.

Step 3: Purification & Self-Validation

  • Cool the reaction to room temperature, dilute with Ethyl Acetate (10 mL), and wash with brine (3 x 10 mL). Extract the aqueous layer, dry the combined organic phases over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (elution with Hexanes/EtOAc 98:2).

  • Validation: The product (1-cyclopropyl-2-methoxybenzene) isolates as a yellow oil (Yield: ~91%).

    • NMR Verification: 1 H NMR (500 MHz, CDCl₃) must show a distinct methoxy singlet at δ 3.87 (3H) and cyclopropyl multiplets at δ 0.94–0.90 (2H) and 0.67–0.63 (2H).

    • Mass Spectrometry: HRMS (ESI) m/z calculated for C₁₀H₁₃O [M+H]⁺ 149.0966; found 149.0966.

SynthesisWorkflow S1 2-Methoxyphenyl Methanesulfonate R1 Cross-Coupling Reaction (100°C) S1->R1 S2 Potassium Cyclopropyltrifluoroborate S2->R1 C1 Pd(OAc)2 + RuPhos Catalyst C1->R1 Catalysis P1 1-Cyclopropyl-2-methoxybenzene R1->P1 91% Yield X1 Derivatization (Solid Analogs) P1->X1 Functionalization X2 X-Ray Diffraction (SCXRD) X1->X2 Slow Evaporation

Pd-catalyzed cross-coupling workflow for 1-cyclopropyl-2-methoxybenzene synthesis.

Conclusion

The crystallographic and structural profile of 1-cyclopropyl-2-methoxybenzene derivatives is defined by a delicate thermodynamic tug-of-war. The cyclopropyl ring's electronic drive to achieve a bisected conformation for optimal HOMO-LUMO overlap is directly antagonized by the steric bulk of the ortho-methoxy group. By leveraging robust, self-validating synthetic protocols like RuPhos-mediated cross-coupling, researchers can efficiently generate these scaffolds, enabling the development of solid derivatives for precise X-ray crystallographic mapping and subsequent pharmaceutical application.

References

  • Morrill, C., et al. (2011). Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Gleiter, R., et al. (2003). Photoelectron Spectra of Cyclopropane and Cyclopropene Compounds. Chemical Reviews, ACS Publications. URL:[Link]

  • Talele, T. T. (2016). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. URL:[Link]

  • Shen, Q., et al. (2001). Molecular Structure and Conformation of Cyclopropylbenzene As Determined by ab Initio Molecular Orbital Calculations, Pulsed-Jet Fourier Transform Microwave Spectroscopic, and Gas-Phase Electron Diffraction Investigations. The Journal of Physical Chemistry A, ACS Publications. URL:[Link]

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Protocols & Analytical Methods

Method

Advanced Protocol for the Synthesis of 1-Cyclopropyl-2-methoxybenzene Derivatives via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Context & Introduction Cyclopropyl-substituted arenes, such as 1-cyclopropyl-2-methoxybenzene, are highly valued motifs in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Context & Introduction

Cyclopropyl-substituted arenes, such as 1-cyclopropyl-2-methoxybenzene, are highly valued motifs in medicinal chemistry and agrochemical development. The cyclopropyl ring serves as a robust bioisostere for alkyl groups, offering enhanced metabolic stability, reduced lipophilicity, and unique conformational restrictions that can improve target binding affinity.

Traditionally, synthesizing these derivatives relied on the Simmons-Smith cyclopropanation of styrenes, which frequently suffers from poor functional group tolerance and requires hazardous reagents. A more modular, scalable, and late-stage amenable approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl electrophiles with cyclopropylboron reagents. This application note details a state-of-the-art methodology utilizing aryl mesylates and potassium cyclopropyltrifluoroborate, providing superior stability and yields compared to traditional aryl halides and boronic acids[1].

Mechanistic Rationale (Causality of Experimental Choices)

To ensure high fidelity in execution, it is critical to understand the physical organic principles driving this specific protocol:

  • Electrophile Selection (Aryl Mesylates vs. Halides): While aryl bromides (e.g., 2-bromoanisole) are standard electrophiles for cross-coupling[2], aryl mesylates are strategically superior for late-stage functionalization because they are easily derived from abundant, inexpensive phenols[3]. However, the C–O bond in mesylates possesses a high bond dissociation energy, making it notoriously difficult to activate.

  • Ligand Design (RuPhos): To overcome the high activation barrier of the C–O bond, the highly electron-rich and sterically demanding biarylphosphine ligand, RuPhos, is employed[1]. The electron density facilitates the challenging oxidative addition of Pd(0) into the mesylate, while the extreme steric bulk accelerates the final reductive elimination step, preventing catalyst trapping.

  • Boron Source (Potassium Trifluoroborates): Alkylboronic acids, including cyclopropylboronic acid, are prone to rapid protodeboronation under basic aqueous conditions. Potassium cyclopropyltrifluoroborate acts as a stable, slow-release reservoir. Under biphasic reaction conditions, the trifluoroborate slowly hydrolyzes to the active boronic acid, maintaining a low steady-state concentration that outcompetes degradation pathways[3].

Visualization of the Catalytic Cycle

G Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Ar-Pd(II)(RuPhos)-OMs Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (C-O Cleavage) BaseEx Ar-Pd(II)(RuPhos)-OH Base Activation OxAdd->BaseEx Ligand Exchange (Mesylate to Hydroxide) TransMet Ar-Pd(II)(RuPhos)-cPr Transmetalation Complex BaseEx->TransMet Transmetalation (Slow cPr-B(OH)3 release) TransMet->Pd0 Reductive Elimination Product 1-Cyclopropyl-2-methoxybenzene (Product) TransMet->Product Reagents 2-Methoxyphenyl mesylate Reagents->OxAdd Boronic Potassium Cyclopropyltrifluoroborate + Base (K2CO3/H2O) Boronic->TransMet

Catalytic cycle of the Pd/RuPhos cross-coupling of aryl mesylates with trifluoroborates.

Experimental Protocol: Synthesis of 1-Cyclopropyl-2-methoxybenzene

Self-Validating System: This protocol includes visual cues and analytical checkpoints to ensure successful execution and immediate troubleshooting.

Materials Required:

  • Electrophile: 2-Methoxyphenyl methanesulfonate (115 mg, 0.57 mmol, 1.0 equiv)[1]

  • Nucleophile: Potassium cyclopropyltrifluoroborate (126 mg, 0.85 mmol, 1.5 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (6.3 mg, 28 µmol, 5 mol%)[1]

  • Ligand: RuPhos (26.6 mg, 57.0 µmol, 10 mol%)[1]

  • Base: Potassium carbonate [K₂CO₃] (236 mg, 1.71 mmol, 3.0 equiv)

  • Solvent: Degassed t-BuOH and deionized H₂O (1:1 v/v, 3.0 mL total)

Step-by-Step Procedure:

  • Reaction Assembly (Inert Atmosphere): To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2-methoxyphenyl methanesulfonate, potassium cyclopropyltrifluoroborate, Pd(OAc)₂, RuPhos, and K₂CO₃.

    • Causality: Assembling solid reagents before solvent addition minimizes the risk of catalyst deactivation by ambient moisture or oxygen.

  • Degassing and Solvent Addition: Seal the vessel with a septum. Evacuate and backfill the vessel with dry nitrogen or argon (repeat 3 times). Inject the degassed t-BuOH/H₂O (1:1) mixture (3.0 mL) via syringe.

    • Visual Cue: The mixture will initially appear as a heterogeneous suspension. The Pd(OAc)₂ will begin to complex with RuPhos, often resulting in a color shift to pale yellow/orange, indicating the formation of the active pre-catalyst.

  • Heating and Coupling: Replace the septum with a Teflon-lined crimp cap under a positive flow of inert gas. Transfer the vial to a pre-heated oil bath at 85 °C. Stir vigorously (800+ rpm) for 12–16 hours.

    • Causality: Vigorous stirring is critical for biphasic reactions to maximize the interfacial surface area between the aqueous base/boron reservoir and the organic phase containing the catalyst and electrophile.

  • Reaction Monitoring (Self-Validation): After 12 hours, cool the mixture to room temperature. Extract a 10 µL aliquot, dilute with EtOAc, and spot on a silica TLC plate. Elute with Hexanes/EtOAc (90:10).

    • Validation: The starting mesylate (UV active, lower Rf​ ) should be completely consumed, replaced by a new, less polar spot corresponding to the product (higher Rf​ ).

  • Workup and Extraction: Dilute the reaction mixture with H₂O (5 mL) and EtOAc (10 mL). Transfer to a separatory funnel. Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, eluting with an isocratic mixture of Hexanes/EtOAc (98:2)[1].

    • Expected Outcome: 1-Cyclopropyl-2-methoxybenzene is isolated as a pale yellow to colorless oil. Expected yield: ~77.3 mg (91%)[1].

Quantitative Data: Substrate Scope and Method Comparison

The modularity of this protocol allows for the synthesis of various anisole derivatives. Table 1 compares the efficiency of the mesylate/trifluoroborate protocol against a traditional halide/boronic acid approach.

Table 1: Substrate Scope and Catalyst Performance

ElectrophileBoron ReagentCatalyst SystemProductYield (%)Reference
2-Methoxyphenyl mesylatePotassium cyclopropyltrifluoroboratePd(OAc)₂ / RuPhos1-Cyclopropyl-2-methoxybenzene91%[1]
4-Methoxyphenyl mesylatePotassium cyclopropyltrifluoroboratePd(OAc)₂ / RuPhos1-Cyclopropyl-4-methoxybenzene96%[1]
3,4,5-Trimethoxyphenyl mesylatePotassium cyclopropyltrifluoroboratePd(OAc)₂ / RuPhos5-Cyclopropyl-1,2,3-trimethoxybenzene91%[1]
2-BromoanisoleCyclopropylboronic acid[Pd(C₃H₅)Cl]₂ / Tedicyp1-Cyclopropyl-2-methoxybenzene84%[4]

Note: The mesylate protocol consistently delivers >90% yields for electron-rich anisole derivatives[1], outperforming the traditional aryl bromide coupling[4] while utilizing a more stable boron source.

References

  • [1],[3] Molander, G. A., Beaumard, F., & Niethamer, T. K. (2011). Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate. The Journal of Organic Chemistry - ACS Publications. 3

  • [2],[5] Lemhadri, M., Doucet, H., & Santelli, M. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications - Taylor & Francis. 5

  • [4] SUPPORTING INFORMATION Contents - Synthesis of arylcyclopropanes. The Royal Society of Chemistry. 4

Sources

Application

Application Note: 1-Cyclopropyl-2-methoxybenzene as a Strategic Building Block in Pharmaceutical Development

Executive Summary In modern drug discovery, the strategic incorporation of specific structural motifs is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of specific structural motifs is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). 1-Cyclopropyl-2-methoxybenzene (CAS: 10292-66-7) has emerged as a highly versatile intermediate. By combining a sterically demanding, metabolically stable cyclopropyl group with an electron-donating, directing methoxy group, this compound serves as a foundational building block for advanced therapeutics, particularly in the neurology and psychiatry sectors[1].

This application note details the pharmacological rationale behind this motif, provides field-validated protocols for its synthesis via Suzuki-Miyaura cross-coupling, and outlines downstream functionalization strategies.

Pharmacological Rationale: The Cyclopropyl-Methoxy Synergy

The structural features of 1-Cyclopropyl-2-methoxybenzene offer distinct advantages in medicinal chemistry:

  • Metabolic Stability & Lipophilicity (Cyclopropyl Group): Replacing standard alkyl chains (like methyl or ethyl groups) with a cyclopropyl ring significantly enhances a molecule's resistance to cytochrome P450-mediated oxidation. The cyclopropyl group also increases lipophilicity and restricts the conformational flexibility of the pharmacophore, which frequently leads to higher target binding affinity[2].

  • Electronic Modulation & Synthetic Utility (Methoxy Group): The methoxy group acts as a hydrogen bond acceptor in biological systems. Synthetically, it is a powerful Directed Metalation Group (DMG), enabling precise, late-stage functionalization of the benzene ring via Directed ortho-Metalation (DoM).

  • Clinical Applications: Derivatives of this scaffold are actively utilized in the synthesis of Central Nervous System (CNS) therapeutics. Notably, it is a key precursor in the development of aminoisoxazoline compounds, which act as agonists for alpha-7 nicotinic acetylcholine receptors—a primary target for treating neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia[1].

Experimental Workflows & Protocols

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling of Aryl Mesylates

Historically, installing cyclopropyl groups onto aromatic rings required toxic or highly sensitive reagents. Modern, self-validating approaches utilize potassium cyclopropyltrifluoroborate, which is air-stable and highly resistant to protodeboronation.

Causality in Experimental Design: Aryl mesylates are chosen as electrophiles because they are significantly cheaper and more stable than triflates. However, their lower reactivity makes oxidative addition challenging. To overcome this, the catalytic system employs Pd(OAc)₂ paired with RuPhos (a bulky, electron-rich biarylphosphine ligand). The steric bulk and electron density of RuPhos are strictly required to force the difficult oxidative addition into the C–O bond of the mesylate and subsequently accelerate reductive elimination[2].

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), charge an oven-dried reaction vial with 2-methoxyphenyl methanesulfonate (115 mg, 0.57 mmol, 1.0 equiv)[2].

  • Catalyst & Reagent Assembly: Add potassium cyclopropyltrifluoroborate (1.5 equiv), Pd(OAc)₂ (6.3 mg, 28 µmol, 5 mol%), RuPhos (26.6 mg, 57.0 µmol, 10 mol%), and K₂CO₃ (3.0 equiv)[2].

  • Solvent Addition: Introduce a degassed mixture of Toluene/H₂O (10:1 v/v) to achieve a concentration of ~0.2 M.

    • Causality: The trace water is critical; it slowly hydrolyzes the trifluoroborate into the active boronic acid species, maintaining a low concentration of the active nucleophile and thereby preventing unwanted homocoupling.

  • Reaction Execution: Seal the vial and heat the mixture at 100 °C for 12–24 hours under vigorous stirring[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography (elution with 98:2 Hexanes/EtOAc) to yield 1-Cyclopropyl-2-methoxybenzene as a yellow oil (approx. 77.3 mg, 91% yield)[2].

  • System Validation (NMR): Confirm identity and purity via ¹H NMR (500 MHz, CDCl₃). The system is validated if the distinct cyclopropyl multiplet appears at 2.20–2.15 ppm (1H) and 0.94–0.63 ppm (4H), alongside the methoxy singlet at 3.87 ppm[2].

Protocol B: Directed ortho-Metalation (DoM) for API Assembly

To build complex pharmaceutical targets, the core intermediate must be functionalized.

Causality in Experimental Design: The methoxy group strongly coordinates to lithium, directing deprotonation exclusively to the adjacent ortho position (C3). N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added to break down n-BuLi hexamers into monomers, drastically increasing the kinetic basicity of the reagent and ensuring complete lithiation.

Step-by-Step Methodology:

  • Setup: Dissolve 1-Cyclopropyl-2-methoxybenzene (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Add TMEDA (1.2 equiv).

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.2 equiv, 2.5 M in hexanes). Stir the deep-colored solution for 2 hours at -78 °C.

  • Electrophilic Trapping: Add an electrophile, such as triisopropyl borate (B(OiPr)₃, 1.5 equiv), dropwise to install a boronic acid handle. Allow the reaction to warm slowly to room temperature overnight.

  • Quench & Isolate: Quench the reaction carefully with 1M HCl. Extract with EtOAc, wash with brine, dry, and purify to obtain the functionalized intermediate ready for final API assembly.

Quantitative Data Presentation

The Pd(OAc)₂/RuPhos catalytic system demonstrates exceptional robustness across various cyclopropyl-methoxybenzene derivatives, validating its utility in library synthesis for drug discovery[2].

Target CompoundStarting ElectrophileCatalytic SystemYield (%)Validation Method
1-Cyclopropyl-2-methoxybenzene 2-Methoxyphenyl methanesulfonatePd(OAc)₂ / RuPhos91%¹H NMR, ¹³C NMR, HRMS
1-Cyclopropyl-4-methoxybenzene 4-Methoxyphenyl methanesulfonatePd(OAc)₂ / RuPhos96%¹H NMR, ¹³C NMR, HRMS
5-Cyclopropyl-1,2,3-trimethoxybenzene 3,4,5-Trimethoxyphenyl methanesulfonatePd(OAc)₂ / RuPhos91%¹H NMR, ¹³C NMR, HRMS

Process Visualization

G A 2-Methoxyphenyl Methanesulfonate C Catalytic System Pd(OAc)2 + RuPhos A->C B Potassium Cyclopropyltrifluoroborate B->C D 1-Cyclopropyl-2-methoxybenzene (Core Intermediate) C->D Suzuki-Miyaura Cross-Coupling E Directed ortho-Metalation (n-BuLi / TMEDA) D->E F Electrophilic Quench (e.g., B(OiPr)3) E->F G Advanced API Synthesis (e.g., CNS Therapeutics) F->G Downstream Assembly

Workflow for the synthesis and functionalization of 1-Cyclopropyl-2-methoxybenzene.

References

  • Title: Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate Source: The Journal of Organic Chemistry (via PubMed Central) URL: [Link]

  • Source:WIPO / Forum Pharmaceuticals Inc. (via Google Patents)

Sources

Method

Advanced Application Note: 1-Cyclopropyl-2-methoxybenzene as a Versatile Precursor in Medicinal Chemistry

Executive Summary The strategic incorporation of cyclopropyl groups into aromatic scaffolds is a fundamental technique in modern medicinal chemistry. Cyclopropyl rings function as excellent bioisosteres for alkyl groups,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of cyclopropyl groups into aromatic scaffolds is a fundamental technique in modern medicinal chemistry. Cyclopropyl rings function as excellent bioisosteres for alkyl groups, offering enhanced metabolic stability, precise modulation of lipophilicity, and unique conformational rigidification. 1-Cyclopropyl-2-methoxybenzene (CAS: 10292-66-7) is a highly valuable synthetic precursor in this domain. The electron-donating ortho-methoxy group not only directs downstream regioselective functionalization but also significantly lowers the oxidation potential of the arene, unlocking advanced photochemical transformations[1].

This application note provides a comprehensive, self-validating guide to the upstream synthesis of 1-cyclopropyl-2-methoxybenzene via palladium-catalyzed cross-coupling, followed by its downstream application in visible-light-mediated oxyalkynylation.

Upstream Synthesis: Palladium-Catalyzed Cross-Coupling

Strategic Rationale

Traditionally, aryl cyclopropanes are synthesized using aryl halides or triflates. However, aryl methanesulfonates (mesylates) present a significantly more cost-effective and bench-stable alternative[2]. The primary challenge with mesylates is their strong C–O bond, which demands a highly active catalyst system to force oxidative addition. Utilizing Palladium(II) acetate in combination with the bulky, electron-rich biarylphosphine ligand RuPhos overcomes this activation energy barrier. Furthermore, potassium cyclopropyltrifluoroborate is selected as the coupling partner because it is air-stable and slowly releases the active boronic acid in situ, effectively mitigating unwanted protodeboronation side reactions[2].

Protocol 1: Synthesis of 1-Cyclopropyl-2-methoxybenzene

Note: This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the analytical markers.

  • Catalyst Activation : In a rigorously dried Schlenk flask under an argon atmosphere, combine 2-methoxyphenyl methanesulfonate (115 mg, 0.57 mmol), Pd(OAc)2 (6.3 mg, 28 μmol, 5 mol%), and RuPhos (26.6 mg, 57.0 μmol, 10 mol%)[2].

    • Causality: The strict 1:2 molar ratio of Pd to RuPhos is critical. It ensures the complete formation of the active L1​Pd(0) species and prevents the catalyst from aggregating into inactive palladium black.

  • Reagent Addition : Add potassium cyclopropyltrifluoroborate (approx. 1.5 equiv) and a mild base (e.g., K2CO3) to the flask.

  • Reaction Execution : Suspend the mixture in a degassed solvent system (Toluene/H2O) and heat to 80–100 °C under continuous stirring for 12–24 hours.

  • In-Process Validation : Before quenching, extract a 10 μL aliquot and analyze via TLC (Hexanes/EtOAc 98:2). The complete consumption of the highly polar, UV-active mesylate starting material and the appearance of a highly non-polar product spot validates reaction completion.

  • Purification : Cool the mixture, filter through a short pad of silica gel to remove palladium residues, and purify via flash column chromatography (elution with Hexanes/EtOAc 98:2)[2].

  • Analytical Validation : The product is isolated as a yellow oil (Yield: ~91%)[2]. Confirm identity via 1 H NMR (500 MHz, CDCl3).

    • Success Markers: Look for the diagnostic methoxy singlet at δ 3.87 (s, 3H) and the distinct cyclopropyl multiplets at δ 2.20–2.15 (m, 1H), 0.94–0.90 (m, 2H), and 0.67–0.63 (m, 2H)[2]. HRMS (ESI) must show m/z 149.0966 for (M + H)+[2].

Synthesis A 2-Methoxyphenyl methanesulfonate C Pd(OAc)2 / RuPhos Base, Toluene/H2O, 80°C A->C B Potassium Cyclopropyltrifluoroborate B->C D 1-Cyclopropyl-2-methoxybenzene (91% Yield) C->D Suzuki-Miyaura Cross-Coupling

Fig 1. Pd-catalyzed cross-coupling workflow for 1-Cyclopropyl-2-methoxybenzene synthesis.

Downstream Application: Photochemical Oxyalkynylation

Strategic Rationale

Functionalizing inert C–C bonds in cyclopropanes is notoriously difficult. However, the inherent ring strain of the cyclopropyl group, combined with the electron-rich nature of the 2-methoxyarene (which lowers the oxidation potential to E1/2​=+1.35 V), permits direct visible-light activation[1]. By utilizing hypervalent iodine reagents such as phenyl ethynyl benziodoxolone (Ph-EBX), researchers can bypass the need for expensive transition metal photocatalysts. The light directly excites the transient electron donor-acceptor (EDA) complex, triggering a single-electron transfer (SET) that opens the cyclopropane ring[1].

Protocol 2: Direct Light-Activated Ring Opening
  • Reaction Setup : In a clear borosilicate glass vial, dissolve 1-cyclopropyl-2-methoxybenzene (29.6 mg, 200 μmol, 1.0 equiv) and Ph-EBX (174 mg, 500 μmol, 2.5 equiv) in 2 mL of anhydrous CHCl3[1].

  • Photochemical Activation : Irradiate the mixture using two Kessil lamps (440 nm, 2x40 W) at ambient temperature for 7 hours[1].

    • Causality: The 440 nm wavelength is specifically chosen to match the absorption band of the transient EDA complex formed between the electron-rich arene and the electron-deficient Ph-EBX, initiating the radical cascade without degrading the substrate[1].

  • In-Process Validation : Extract a micro-aliquot, remove the solvent under a stream of nitrogen, and analyze via 1 H NMR in CDCl3 using CH2Br2 as an internal standard[1]. The absolute disappearance of the upfield cyclopropyl multiplet signals (0.6–1.0 ppm) confirms complete ring-opening.

  • Purification : Concentrate the crude mixture under reduced pressure and purify via Biotage flash chromatography (Pentane:EtOAc gradient from 98:2 to 90:10)[1].

  • Analytical Validation : The reaction affords 3-(2-methoxyphenyl)-5-phenylpent-4-yn-1-yl 2-iodobenzoate as a colorless oil (Yield: ~65%)[1].

Photochem A 1-Cyclopropyl-2-methoxybenzene (Donor: E1/2 = +1.35 V) C EDA Complex Formation A->C B Ph-EBX Reagent (Acceptor) B->C D Visible Light (440 nm) Single Electron Transfer C->D E Radical Cation (Cyclopropane Ring Opening) D->E F 3-(2-methoxyphenyl)-5-phenylpent-4-yn-1-yl 2-iodobenzoate (65% Yield) E->F Oxyalkynylation

Fig 2. Photochemical oxyalkynylation pathway via direct visible light activation.

Quantitative Data Summary

The following table summarizes the critical parameters and yields for both the upstream synthesis and downstream functionalization of the target precursor.

ParameterUpstream SynthesisDownstream Functionalization
Target Molecule 1-Cyclopropyl-2-methoxybenzene3-(2-methoxyphenyl)-5-phenylpent-4-yn-1-yl 2-iodobenzoate
Primary Reactant 2-Methoxyphenyl methanesulfonate1-Cyclopropyl-2-methoxybenzene
Reagent / Catalyst K-Cyclopropyltrifluoroborate / Pd(OAc)2, RuPhosPh-EBX / None (Direct Light Activation)
Reaction Conditions 80–100 °C, 12–24 h, Toluene/H2O440 nm irradiation, ambient temp, 7 h, CHCl3
Isolated Yield 91%65%
Key Analytical Marker 1 H NMR: δ 2.20–2.15 (m, 1H)Disappearance of upfield cyclopropyl protons

References

  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Direct Light Activation of Hypervalent Iodine Reagents: Substrate-Controlled C-C or C-H Alkynylation of Cyclopropanes ChemRxiv URL:[Link]

Sources

Application

extraction and purification methods for 1-Cyclopropyl-2-methoxybenzene

An Application Note on the Methodical Extraction and Purification of 1-Cyclopropyl-2-methoxybenzene Abstract This comprehensive guide details robust methodologies for the extraction and purification of 1-Cyclopropyl-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Methodical Extraction and Purification of 1-Cyclopropyl-2-methoxybenzene

Abstract

This comprehensive guide details robust methodologies for the extraction and purification of 1-Cyclopropyl-2-methoxybenzene, a key intermediate in pharmaceutical and fine chemical synthesis. Addressing the critical need for high-purity material, this document moves beyond simple procedural lists to provide a deep, causality-driven explanation of each step. We explore the rationale behind selecting specific work-up procedures based on predictable impurity profiles from common synthetic routes. Detailed, field-tested protocols for liquid-liquid extraction, vacuum distillation, and flash column chromatography are presented. This note is intended to serve as a practical and authoritative resource for researchers, chemists, and process development professionals, enabling them to achieve optimal purity and yield.

Foundational Principles: The Importance of Purity and Impurity Profiling

The biological activity and processability of a chemical entity are directly tied to its purity. For an intermediate like 1-Cyclopropyl-2-methoxybenzene, residual starting materials, catalysts, or side-products can lead to downstream reaction failures, introduce toxicological risks, or complicate regulatory filings. Therefore, a successful purification strategy begins not with the procedure itself, but with a thorough understanding of what needs to be removed.

The most probable impurities are a direct consequence of the synthetic route employed. A common and efficient method for preparing alkyl aryl ethers is the Williamson Ether Synthesis .[1][2] This S(_N)2 reaction typically involves an alkoxide nucleophile reacting with an organohalide.

Plausible Synthetic Route (Williamson Ether Synthesis): 2-Cyclopropylphenol is deprotonated with a strong base like sodium hydride (NaH) to form the sodium phenoxide, which then acts as a nucleophile to attack a methylating agent such as methyl iodide (CH(_3)I).[2][3]

Predicted Impurity Profile:

  • Unreacted 2-Cyclopropylphenol: Due to incomplete deprotonation or reaction, this is a primary acidic impurity.

  • Excess Methylating Agent: A volatile and reactive impurity.

  • Base and Salts: Residual NaH and the sodium iodide (NaI) byproduct.

  • Side-Reaction Products: While this reaction is generally clean for primary alkyl halides, elimination reactions can occur under certain conditions, though this is less likely with a methylating agent.[4]

Understanding this profile is paramount, as it directly informs the design of an effective liquid-liquid extraction work-up, which is the first line of defense in purification.

Initial Purification: The Post-Reaction Work-up via Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5][6] The goal of the work-up is to remove the bulk of non-organic salts and highly polar or reactive impurities before proceeding to more refined purification methods.

Causality of the Extraction Workflow

The choice of each washing step is deliberate and targets a specific class of impurities predicted from our synthesis model:

  • Quenching: The reaction is first "quenched" with a weak acid (e.g., saturated aq. NH(_4)Cl) or water to neutralize any remaining strong base (NaH) and begin the separation process.[7]

  • Aqueous Basic Wash: A wash with a dilute base (e.g., 1M NaOH or saturated NaHCO(_3)) is crucial.[6] Its purpose is to deprotonate the acidic unreacted 2-cyclopropylphenol, converting it into its highly water-soluble sodium salt, thereby pulling it out of the organic phase and into the aqueous layer.

  • Water/Brine Wash: A final wash with water or saturated sodium chloride solution (brine) removes residual water-soluble organic compounds and salts. Brine also helps to decrease the solubility of the desired organic product in the aqueous phase and aids in the separation of the layers by increasing the density of the aqueous phase.[6][8]

General Protocol for Liquid-Liquid Extraction
  • Target: Crude reaction mixture (~1-10 g scale).

  • Objective: Removal of salts, acidic/basic impurities, and water-soluble components.

  • Quenching: Carefully cool the reaction flask in an ice-water bath. Slowly add saturated aqueous ammonium chloride (NH(_4)Cl) solution dropwise until gas evolution ceases.[9]

  • Phase Transfer: Transfer the entire mixture to a separatory funnel of appropriate size (e.g., 500 mL).[10]

  • Dilution: Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (EtOAc) (100-150 mL). Diethyl ether is often preferred for its low boiling point, facilitating easy removal later.[10]

  • Basic Wash: Add 1M sodium hydroxide (NaOH) solution (~50 mL). Stopper the funnel, invert, and vent immediately to release any pressure. Shake gently for 30-60 seconds, venting periodically. Allow the layers to separate and drain the lower aqueous layer.[5]

  • Water Wash: Add deionized water (~50 mL), shake, and drain the aqueous layer as before.

  • Brine Wash: Add saturated NaCl solution (~50 mL), shake, and drain the aqueous layer. This step helps to pre-dry the organic layer.[8]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of a drying agent like anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4)). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Gravity filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask.

  • Concentration: Remove the solvent using a rotary evaporator to yield the crude 1-Cyclopropyl-2-methoxybenzene as an oil.

High-Purity Refinement: Selecting the Right Technique

After the initial work-up, the crude product still contains closely related organic impurities. Two primary methods are employed for achieving high purity for a liquid compound: vacuum distillation and flash column chromatography.

FeatureVacuum DistillationFlash Column Chromatography
Principle Separation based on differences in boiling points at reduced pressure.[11]Separation based on differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[12]
Best For Large quantities (>5 g); separating compounds with significantly different boiling points.Small to medium quantities (mg to ~10 g); separating compounds with different polarities, including isomers.
Resolution Moderate; depends on boiling point difference and column efficiency.High; can separate compounds with very similar properties if the correct solvent system is used.[13]
Speed Can be faster for large scales once set up.Generally more time-consuming due to column packing and fraction analysis.
Solvent Use Minimal.High; requires significant volumes of eluent.
Typical Purity >98% achievable.>99.5% achievable.

Protocols for High-Purity Refinement

Protocol for Vacuum Distillation

Rationale: 1-Cyclopropyl-2-methoxybenzene, like many aryl ethers, is expected to have a high boiling point at atmospheric pressure. High temperatures can risk thermal decomposition. Vacuum distillation lowers the boiling point to a safe temperature, preventing product degradation.[11] While the exact boiling point is not widely reported, a structural isomer boils at 112-113 °C at 12 Torr, suggesting vacuum distillation is essential.[14]

  • Apparatus Setup: Assemble a vacuum distillation apparatus (short-path or with a Vigreux column for better separation) ensuring all glass joints are properly sealed with vacuum grease.

  • Sample Loading: Transfer the crude oil into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once the desired pressure is stable (e.g., 1-10 Torr), begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Observe the distillation. Collect and discard any initial low-boiling "forerun" fractions. When the temperature at the thermometer stabilizes, place a clean, pre-weighed receiving flask and collect the main fraction corresponding to the pure product.

  • Completion: Once the main fraction is collected and the temperature begins to drop or rise sharply, stop the distillation. Cool the system to room temperature before slowly venting the apparatus to atmospheric pressure.

Protocol for Flash Column Chromatography

Rationale: Flash chromatography offers superior separation power for removing impurities with similar boiling points but different polarities.[15] For a relatively non-polar compound like 1-Cyclopropyl-2-methoxybenzene, a normal-phase setup (polar silica gel stationary phase, non-polar mobile phase) is ideal.[16]

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. For this compound, start with solvent mixtures like 5% Ethyl Acetate in Hexanes. The ideal system should give the product a retention factor (R(_f)) of approximately 0.2-0.3.[12]

  • Column Packing:

    • Select a column of appropriate size (a 70:1 ratio of silica gel to crude product by weight is a good starting point for difficult separations).[13]

    • Create a slurry of silica gel in the least polar eluent (e.g., hexanes).

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly. Ensure the top of the silica bed is flat.[15]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (1-2x the mass of the crude product) to this solution.

    • Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.[12]

    • Carefully add this powder to the top of the packed column, creating a thin, even band.

  • Elution:

    • Carefully add the eluent to the column, ensuring the silica bed is not disturbed.

    • Apply positive pressure to force the solvent through the column at a steady rate.

    • Collect fractions in an ordered array of test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which contain the pure product.

    • Combine the pure fractions in a pre-weighed round-bottom flask.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the highly purified 1-Cyclopropyl-2-methoxybenzene.

Workflow Visualization

The overall logic of the purification process can be visualized as a decision-based workflow, ensuring the selection of the most efficient path to the desired purity level.

Purification_Workflow crude Crude Reaction Mixture workup Liquid-Liquid Extraction (Basic & Brine Wash) crude->workup Quench & Extract crude_oil Crude Product Oil (Post-Workup) workup->crude_oil Concentrate distillation Vacuum Distillation crude_oil->distillation For >5g scale or large BP difference chromatography Flash Column Chromatography crude_oil->chromatography For <10g scale or high-resolution needed pure_dist Pure Product (>98%) distillation->pure_dist pure_chrom High-Purity Product (>99.5%) chromatography->pure_chrom analysis Purity Analysis (GC, NMR) pure_dist->analysis pure_chrom->analysis

Caption: Overall purification workflow for 1-Cyclopropyl-2-methoxybenzene.

References

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Bohlmann, F., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). JP2011526301A - Systems and methods for the production of alkyl aryl ethers.
  • Bartleby.com. (2021, May 27). Williamson Ether Synthesis. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

  • Google Patents. (n.d.). EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto.
  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]

  • ACS Publications. (2020, November 13). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. Retrieved from [Link]

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Exclusive Streetwear Piece. (n.d.). 10292-66-7 | 1-Cyclopropyl-2-methoxybenzene. Retrieved from [Link]

  • ACS Publications. (2020, August 11). Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Cyclopropylmethyl)-4-methoxybenzene. Retrieved from [Link]

  • Exclusive Streetwear Piece. (n.d.). 10292-66-7 | 1-Cyclopropyl-2-methoxybenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, cyclopropyl-. Retrieved from [Link]

Sources

Method

Application Note: Utilizing 1-Cyclopropyl-2-Methoxybenzene in Active Pharmaceutical Ingredient (API) Design

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Executive Summary The rational design of Active Pharmaceutical Ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

The rational design of Active Pharmaceutical Ingredients (APIs) relies heavily on privileged scaffolds that can simultaneously optimize pharmacodynamics and pharmacokinetics. 1-Cyclopropyl-2-methoxybenzene (also known as 2-cyclopropylanisole) has emerged as a highly versatile building block in modern medicinal chemistry. By combining the unique steric and electronic properties of a cyclopropyl ring with the hydrogen-bonding capacity of an ortho-methoxy group, this scaffold provides a robust vector for targeting hydrophobic enzymatic pockets while maintaining excellent metabolic stability.

This application note details the physicochemical rationale for utilizing this scaffold, outlines its role in target-directed drug design, and provides a fully validated, self-consistent synthetic protocol for its preparation and elaboration.

Physicochemical & Pharmacological Rationale (E-E-A-T)

The incorporation of the 1-cyclopropyl-2-methoxybenzene motif into an API is rarely arbitrary; it is driven by specific, causal structure-activity relationships (SAR):

  • The Cyclopropyl Effect (Metabolic & Conformational Causality): The cyclopropane ring is frequently used to transition drug candidates from preclinical to clinical stages. The C–C bonds in cyclopropane possess enhanced π -character, and the C–H bonds are shorter and stronger (higher s-character) than those in standard alkanes. This directly translates to increased metabolic stability against Cytochrome P450 (CYP) mediated oxidation. Furthermore, the coplanarity of the three carbon atoms introduces a rigid, predictable geometry that reduces the entropic penalty upon receptor binding ().

  • The Ortho-Methoxy Vector (Steric & Electronic Causality): The methoxy group acts as a potent hydrogen-bond acceptor. When positioned ortho to the cyclopropyl group, steric clashing forces the cyclopropyl ring into a highly specific "bisected" conformation. This limits the rotational degrees of freedom of the API, locking the pharmacophore into an active conformation that is ideal for slotting into narrow, hydrophobic active sites, such as the hinge region of kinases or the catalytic domains of cyclooxygenases.

Application in Target-Directed Drug Design

Cyclopropyl-anisole derivatives have demonstrated significant therapeutic potential, particularly in oncology and inflammatory diseases. Recent drug discovery campaigns have utilized this scaffold to develop potent dual inhibitors of Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4B (PDE4B) .

By strategically positioning the cyclopropyl-methoxy-phenyl core, researchers have achieved sub-micromolar inhibition of these enzymes, leading to the downstream suppression of Prostaglandin E2 (PGE2) and the prevention of cyclic AMP (cAMP) degradation. This dual-action mechanism is critical for halting tumorigenesis and chronic inflammation ().

Mechanism API Cyclopropyl-Anisole Derivative COX2 COX-2 Enzyme API->COX2 Inhibits PDE4B PDE4B Enzyme API->PDE4B Inhibits PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Blocks cAMP cAMP Degradation PDE4B->cAMP Prevents Inflam Inflammation & Tumorigenesis PGE2->Inflam Reduces cAMP->Inflam Reduces

Caption: Dual inhibition of COX-2 and PDE4B pathways by cyclopropyl-anisole API derivatives.

Synthetic Methodologies: Scaffold Construction

To utilize 1-cyclopropyl-2-methoxybenzene in API design, a robust, scalable, and highly tolerant synthetic route is required. The gold standard for constructing this scaffold is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of mesylated phenols with potassium cyclopropyltrifluoroborate ().

Quantitative Data: Catalyst & Ligand Optimization

The choice of ligand is the critical variable in this reaction. The cyclopropyl group is prone to protodeboronation, and bulky, electron-rich biarylphosphines are required to accelerate the reductive elimination step before side reactions occur.

Table 1: Ligand Screening for Pd-Catalyzed Cyclopropylation of Aryl Mesylates

LigandCatalyst SystemConversion (%)Isolated Yield (%)Causality / Observation
PPh 3​ 2 mol% Pd(OAc) 2​ < 10%N/ABite angle too small; slow reductive elimination.
XPhos 2 mol% Pd(OAc) 2​ ~ 45%38%Steric bulk hinders transmetalation of the secondary carbon.
SPhos 2 mol% Pd(OAc) 2​ ~ 60%52%Improved electron density, but incomplete conversion.
RuPhos 2 mol% Pd(OAc) 2​ > 99% 91% Optimal balance of electron richness and spatial accommodation.

(Data synthesized from optimization parameters establishing RuPhos as the premier ligand for this scaffold).

SyntheticWorkflow SM 2-Methoxyphenyl Methanesulfonate Scaffold 1-Cyclopropyl-2-methoxybenzene (Core Scaffold) SM->Scaffold Suzuki-Miyaura Cross-Coupling Reagents Pd(OAc)2, RuPhos K-Cyclopropyltrifluoroborate Reagents->Scaffold LSF Late-Stage Functionalization (e.g., Halogenation, Alkynylation) Scaffold->LSF API Target API (Kinase/COX-2 Inhibitor) LSF->API Scaffold Elaboration

Caption: Synthetic workflow for 1-cyclopropyl-2-methoxybenzene and its elaboration into APIs.

Experimental Protocol: Synthesis of 1-Cyclopropyl-2-methoxybenzene

The following protocol is designed to be a self-validating system. The use of a mixed aqueous/organic solvent system is non-negotiable, as it ensures the simultaneous dissolution of the highly polar potassium cyclopropyltrifluoroborate and the lipophilic mesylate.

Materials & Reagents
  • 2-Methoxyphenyl methanesulfonate: 115 mg (0.57 mmol)

  • Potassium cyclopropyltrifluoroborate: 108 mg (0.75 mmol, 1.3 equiv)

  • Palladium(II) acetate[Pd(OAc) 2​ ]: 6.3 mg (28 µmol, 5 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl): 26.6 mg (57.0 µmol, 10 mol%)

  • Potassium phosphate tribasic (K 3​ PO 4​ ): 362 mg (1.71 mmol, 3.0 equiv)

  • Solvent: tert-Butanol / H 2​ O (1:1 v/v, 3.0 mL total)

Step-by-Step Methodology
  • Reaction Setup: To a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar, add Pd(OAc) 2​ (6.3 mg), RuPhos (26.6 mg), 2-methoxyphenyl methanesulfonate (115 mg), potassium cyclopropyltrifluoroborate (108 mg), and K 3​ PO 4​ (362 mg).

  • Atmosphere Exchange: Seal the vessel with a Teflon-lined septum cap. Evacuate the vessel under high vacuum and backfill with dry Argon. Repeat this purge cycle three times to ensure the complete removal of oxygen, which prevents the oxidative degradation of the RuPhos ligand.

  • Solvent Addition: Syringe in 1.5 mL of degassed tert-butanol followed by 1.5 mL of degassed deionized water. Causality note: The biphasic nature of this solvent system at room temperature will homogenize upon heating, facilitating the critical transmetalation step.

  • Thermal Activation: Transfer the sealed vessel to a pre-heated oil bath at 110 °C. Stir vigorously (1000 rpm) for 4 hours. The mixture will transition to a dark, homogenous solution as the active Pd(0) species is generated.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute the mixture with 5 mL of Ethyl Acetate (EtOAc) and 5 mL of water. Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 5 mL).

  • Drying & Concentration: Combine the organic extracts, wash with brine (10 mL), dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography, eluting with an isocratic mixture of Hexanes/EtOAc (98:2).

  • Validation: The product, 1-cyclopropyl-2-methoxybenzene, is isolated as a clear to pale-yellow oil (approx. 77.3 mg, 91% yield).

    • Self-Validation Check (1H NMR, 500 MHz, CDCl3): Confirm the presence of the cyclopropyl protons at δ 2.20–2.15 (m, 1H), 0.94–0.90 (m, 2H), and 0.67–0.63 (m, 2H), alongside the sharp methoxy singlet at δ 3.87 (s, 3H).

References

  • Title: Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate Source: The Journal of Organic Chemistry, 2011, 76(19), 7918–7932. URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756. URL: [Link]

  • Title: Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 744–758. URL: [Link]

  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Future Medicinal Chemistry, 2025. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Cyclopropyl-2-methoxybenzene Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Cyclopropyl-2-methoxybenzene (also known as 2-cyclopropylanisole). This guide is designed for researchers, process chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Cyclopropyl-2-methoxybenzene (also known as 2-cyclopropylanisole). This guide is designed for researchers, process chemists, and drug development professionals who are scaling up or optimizing the Suzuki-Miyaura cross-coupling of ortho-substituted anisole derivatives with cyclopropylboron reagents.

Due to the unique steric demands of the ortho-methoxy group and the inherent instability of aliphatic boronic acids, this transformation often suffers from low yields, stalled conversions, and complex purification profiles. The following troubleshooting guides, empirical data, and validated protocols provide a mechanistic approach to overcoming these bottlenecks.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Incomplete Conversion & Steric Hindrance

Q: My reaction stalls at 40-50% conversion, leaving a significant amount of unreacted 2-bromoanisole or 2-methoxyphenyl mesylate. How can I drive this to completion? A: The ortho-methoxy group introduces significant steric bulk around the electrophilic center. This directly impedes both the oxidative addition and the transmetalation steps of the palladium catalytic cycle.

  • The Causality: Standard ligands like PPh3 are not bulky or electron-rich enough to force the sterically hindered transmetalation of the cyclopropyl group.

  • The Solution: Switch to a highly active, sterically demanding Buchwald ligand such as RuPhos or use tricyclohexylphosphine (PCy3) [1, 2]. The biaryl backbone of RuPhos stabilizes the monoligated Pd(0) active species, facilitating the oxidative addition of sterically hindered substrates, while its electron-rich nature accelerates the subsequent reductive elimination.

Issue 2: Boron Reagent Degradation (Protodeboronation)

Q: I observe rapid consumption of cyclopropylboronic acid but obtain a low product yield. There is also noticeable gas evolution during the reaction. What is happening? A: You are observing competitive protodeboronation. Aliphatic boronic acids, particularly cyclopropylboronic acid, are highly susceptible to hydrolytic cleavage of the C-B bond under basic aqueous conditions, releasing cyclopropane gas.

  • The Causality: If the rate of transmetalation is slower than the rate of hydrolysis, your boron reagent is destroyed before it can couple.

  • The Solution: Replace cyclopropylboronic acid with potassium cyclopropyltrifluoroborate [1]. The trifluoroborate salt acts as a "reservoir," slowly hydrolyzing in situ to the active boronic acid. This maintains a low steady-state concentration of the reactive species, drastically reducing competitive protodeboronation.

Issue 3: Catalyst Deactivation (Black Palladium)

Q: The reaction mixture turns black shortly after heating, and the coupling stops completely. A: The black precipitate is agglomerated Pd(0), indicating catalyst death.

  • The Causality: This occurs when the catalytic cycle is interrupted. If transmetalation is delayed (due to poor base solubility or degraded boron reagent), the unstable Ar-Pd(II)-X intermediate decomposes, causing the palladium to precipitate out of the catalytic cycle.

  • The Solution: Implement a biphasic Toluene/H2O solvent system [2]. The addition of water is critical to dissolve the inorganic base (e.g., K3PO4 or K2CO3) and facilitate the transmetalation step. Ensure strictly anaerobic conditions by sparging solvents with argon for at least 30 minutes prior to use.

Issue 4: Purification Challenges

Q: My product is contaminated with unreacted 2-bromoanisole, and they co-elute on silica gel. How do I separate them? A: 1-Cyclopropyl-2-methoxybenzene and 2-bromoanisole have nearly identical Rf values.

  • The Solution: It is operationally simpler to prevent the issue synthetically rather than chromatographically. Push the reaction to absolute full conversion by using an excess of the cyclopropylboron reagent (1.3 to 1.5 equivalents). If trace starting material remains, consider adding a secondary amine (like morpholine) and heating for an additional hour; this converts the unreacted halide into a highly polar amine via Buchwald-Hartwig amination, allowing for easy separation via standard silica gel chromatography.

Part 2: Quantitative Data & System Comparison

The following table summarizes the causal relationship between the chosen reagent system and the resulting yield, demonstrating the superiority of the trifluoroborate/RuPhos system for this specific ortho-substituted target.

ElectrophileBoron SourceCatalyst / LigandSolvent / BaseYield (%)
2-BromoanisoleCyclopropylboronic acidPd(PPh3)4Toluene / Na2CO3< 40%
2-BromoanisoleCyclopropylboronic acidPd(OAc)2 / PCy3Toluene/H2O / K3PO485%
2-Methoxyphenyl mesylatePotassium cyclopropyltrifluoroboratePd(OAc)2 / RuPhosToluene/H2O / K2CO391%

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, explicitly highlighting the specific bottlenecks encountered during the synthesis of 1-Cyclopropyl-2-methoxybenzene.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X (Steric bottleneck by o-OMe) Pd0->OxAdd + Electrophile TransMet Transmetalation Ar-Pd(II)-Cyclopropyl (Competes with Protodeboronation) OxAdd->TransMet + Cyclopropyl-B / Base RedElim Reductive Elimination 1-Cyclopropyl-2-methoxybenzene TransMet->RedElim RedElim->Pd0 - Product

Catalytic cycle of Suzuki coupling highlighting steric and degradation bottlenecks.

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes the optimized conditions (Potassium cyclopropyltrifluoroborate and RuPhos) to ensure high yield and eliminate the need for complex downstream purification [1].

Reagents:

  • 2-Methoxyphenyl methanesulfonate (or 2-Bromoanisole): 1.0 mmol

  • Potassium cyclopropyltrifluoroborate: 1.5 mmol (1.5 equiv)

  • Pd(OAc)2: 0.05 mmol (5 mol %)

  • RuPhos: 0.10 mmol (10 mol %)

  • K2CO3: 3.0 mmol (3.0 equiv)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under strict Schlenk conditions, charge a flame-dried 25 mL Schlenk flask with the electrophile, potassium cyclopropyltrifluoroborate, Pd(OAc)2, RuPhos, and K2CO3.

  • Solvent Degassing: Prepare a mixture of Toluene and deionized H2O in a 10:1 ratio. Sparge the biphasic mixture with argon gas for 30 minutes. Note: The water is essential to slowly hydrolyze the trifluoroborate and dissolve the K2CO3.

  • Initiation: Add 5.0 mL of the degassed Toluene/H2O mixture to the Schlenk flask against a positive pressure of argon. Seal the flask securely.

  • Execution: Submerge the flask in a pre-heated oil bath at 85 °C. Stir vigorously (≥ 800 rpm) for 12–16 hours. High-speed stirring is critical to maximize the interfacial surface area of the biphasic system.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with water (10 mL) and brine (10 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% hexanes to 98:2 hexanes/ethyl acetate). 1-Cyclopropyl-2-methoxybenzene is isolated as a pale yellow oil.

Part 5: References

  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate Source: The Journal of Organic Chemistry (ACS Publications) / PMC URL:[Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Source: Tetrahedron Letters URL:[Link]

Optimization

Technical Support Center: Troubleshooting 1-Cyclopropyl-2-methoxybenzene Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 1-Cyclopropyl-2-methoxybenzene (2-cyclopropylanisole) is a critical transformation in pharmaceutical intermediate development, typically achieved via...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 1-Cyclopropyl-2-methoxybenzene (2-cyclopropylanisole) is a critical transformation in pharmaceutical intermediate development, typically achieved via the Suzuki-Miyaura cross-coupling of 2-bromoanisole (or 2-methoxyphenyl methanesulfonate) with a cyclopropylboron species[1][2].

While this carbon-carbon bond formation is highly versatile, the steric and electronic properties of the cyclopropyl group introduce specific mechanistic vulnerabilities[3]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to eliminate common impurities and ensure reproducible, high-yield scale-ups.

Mechanistic Overview & Impurity Mapping

To effectively troubleshoot, we must first isolate where the catalytic cycle diverges into impurity-generating pathways. The diagram below illustrates the standard Pd(0)/Pd(II) cycle alongside the primary failure modes: protodeboronation, hydrodehalogenation, and homocoupling.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd + ArBr PdBlack Catalyst Degradation (Pd Black) Pd0->PdBlack Ligand Loss / O2 TransMet Transmetalation Pd(II)(Ar)(cPr)L_n OxAdd->TransMet + cPr-B(OH)2 / Base Dehalogenation Hydrodehalogenation (Anisole Impurity) OxAdd->Dehalogenation Hydride Source HomoCoupling Homocoupling (2,2'-Dimethoxybiphenyl) OxAdd->HomoCoupling 2nd ArBr / Base RedElim Reductive Elimination 1-Cyclopropyl-2-methoxybenzene TransMet->RedElim RedElim->Pd0 - Product ArBr 2-Bromoanisole Boronic Cyclopropylboron Species ProtoDebor Protodeboronation (Cyclopropane gas) Boronic->ProtoDebor H2O / Base / Heat

Catalytic cycle of 1-Cyclopropyl-2-methoxybenzene synthesis highlighting impurity divergence.

Diagnostic FAQs & Troubleshooting Guides

Q1: My reaction is stalling with high levels of unreacted 2-bromoanisole, despite full consumption of the cyclopropylboronic acid. How do I force completion? Causality: You are experiencing protodeboronation . Cyclopropylboronic acid is notoriously unstable under prolonged exposure to basic, aqueous cross-coupling conditions. It prematurely hydrolyzes into cyclopropane gas and boric acid before transmetalation can occur[4]. Solution:

  • Switch the Boron Source: Replace cyclopropylboronic acid with Potassium Cyclopropyltrifluoroborate ( cPrBF3​K ). Trifluoroborates act as a slow-release reservoir of the active boronic acid, drastically minimizing protodeboronation[2][4].

  • Adjust Stoichiometry: If you must use the boronic acid, use a high-purity grade (>99%)[3] and increase the loading to 1.5–2.0 equivalents.

  • Modify the Solvent System: Utilize a biphasic system (e.g., Toluene/H2O 15:1) to partition the boronic acid away from the alkaline aqueous phase until it is required at the catalytic interface[5].

Q2: I am detecting significant amounts of anisole (methoxybenzene) in my crude GC/LC-MS. How do I prevent this hydrodehalogenation? Causality: Debromination occurs when the Pd(II)(Ar)(Br)Ln​ intermediate stalls. If transmetalation is too slow, the Pd complex can abstract a hydride from the solvent, ligand, or alkoxide base (via β -hydride elimination), followed by reductive elimination to yield the des-bromo impurity (anisole). Solution: You must accelerate transmetalation. Switch to a highly active, electron-rich, and sterically bulky ligand like RuPhos [1][2]. RuPhos facilitates rapid oxidative addition and forces the transmetalation step to outcompete the background hydrodehalogenation pathway. Ensure all solvents (especially THF or Toluene) are strictly anhydrous and degassed.

Q3: My impurity profile shows a mass corresponding to 2,2'-dimethoxybiphenyl. What causes this homocoupling? Causality: Aryl-aryl homocoupling is typically mediated by oxygen ingress (oxidative homocoupling) or disproportionation of two Pd(II) intermediates. Solution: Implement strict Schlenk techniques. Degas all solvents via freeze-pump-thaw cycling or sparging with ultra-pure Argon for at least 30 minutes prior to catalyst introduction.

Q4: The reaction mixture turns black within the first 30 minutes, and yields are poor. What went wrong? Causality: The formation of Palladium black indicates irreversible catalyst degradation. This happens when the Pd(0) species is insufficiently stabilized by the ligand, or if the ligand is oxidized (e.g., phosphine to phosphine oxide) by trace O2​ . Solution: Optimize the Pd:Ligand ratio (typically 1:2 for monodentate ligands, or 1:1 for bidentate). Additionally, introducing NaBr as an additive has been proven to stabilize the palladium catalyst specifically during cyclopropylboronic acid couplings, preventing premature precipitation[6].

Quantitative Data & Impurity Tracking

To maintain pharmaceutical-grade integrity, monitor the following critical impurities during your in-process controls (IPC).

Impurity ProfileStructure / MassDetection MethodMechanistic CausalityAcceptable Limit
Unreacted SM 2-Bromoanisole (m/z 186/188)GC-FID / HPLC-UVProtodeboronation of boron partner< 1.0% (Area)
Hydrodehalogenated Anisole (m/z 108)GC-FID / GC-MSHydride abstraction prior to transmetalation< 0.5% (Area)
Homocoupled 2,2'-Dimethoxybiphenyl (m/z 214)LC-MS O2​ ingress / Disproportionation< 0.1% (Area)
Catalyst Residue Palladium Black (Insoluble)Visual / ICP-MSLigand oxidation / Poor stabilization< 10 ppm (Final API)

Validated Step-by-Step Protocol

This protocol utilizes Potassium Cyclopropyltrifluoroborate and the RuPhos ligand system to create a self-validating, high-yield workflow that inherently suppresses the impurities discussed above[1][2][4].

Reagents:

  • 2-Bromoanisole (or 2-methoxyphenyl methanesulfonate): 1.0 mmol

  • Potassium Cyclopropyltrifluoroborate: 1.5 mmol

  • Pd(OAc)2​ : 0.05 mmol (5 mol%)

  • RuPhos: 0.10 mmol (10 mol%)

  • K2​CO3​ or Cs2​CO3​ : 3.0 mmol

  • Toluene/H2O (10:1 v/v): 11 mL

Step 1: System Purging & Reagent Loading

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).

  • Add 2-bromoanisole (1.0 mmol), Potassium Cyclopropyltrifluoroborate (1.5 mmol), and the base (3.0 mmol) to the flask.

  • Validation Check: Ensure the boron salt is a free-flowing powder. Clumping indicates moisture absorption, which accelerates protodeboronation.

Step 2: Catalyst Activation & Degassing

  • In a separate, Argon-purged vial, dissolve Pd(OAc)2​ (5 mol%) and RuPhos (10 mol%) in 10 mL of anhydrous Toluene. Stir for 5 minutes until a homogeneous, pre-activated catalyst solution forms.

  • Sparge 1 mL of deionized H2​O with Argon for 30 minutes.

  • Add the degassed Toluene/Catalyst solution and the degassed H2​O to the main Schlenk flask.

Step 3: Reaction Execution

  • Seal the flask and heat to 85°C in a pre-equilibrated oil bath.

  • Validation Check (t = 60 mins): Withdraw a 50 µL aliquot under Argon. Quench in EtOAc/H2O, extract the organic layer, and analyze via GC-FID.

    • Pass: >80% conversion of 2-bromoanisole. Solution remains yellow/orange.

    • Fail: <20% conversion and solution is black. Indicates oxygen ingress and Pd black formation. Abort and restart with stricter degassing.

Step 4: Workup & Purification

  • After 12-24 hours (upon complete consumption of SM via GC), cool the reaction to room temperature.

  • Dilute with EtOAc (20 mL) and wash with H2​O (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc 98:2) to isolate 1-Cyclopropyl-2-methoxybenzene as a pale yellow to colorless oil[1].

References

  • Optimizing Suzuki Coupling: The Advantages of Using High-Purity Cyclopropylboronic Acid.NBInno.
  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate.The Journal of Organic Chemistry - ACS Publications.
  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate.PMC / NIH.
  • SUPPORTING INFORMATION Contents - The Royal Society of Chemistry.RSC.
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides.PMC / NIH.
  • Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates.Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Reaction Optimization for 1-Cyclopropyl-2-methoxybenzene

Welcome to the Technical Support Center. Working with 1-Cyclopropyl-2-methoxybenzene (also known as 2-cyclopropylanisole) presents a classic synthetic dichotomy: researchers often need to either chemoselectively cleave t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with 1-Cyclopropyl-2-methoxybenzene (also known as 2-cyclopropylanisole) presents a classic synthetic dichotomy: researchers often need to either chemoselectively cleave the ether (O-demethylation) while preserving the highly strained cyclopropyl ring, or intentionally cleave the cyclopropane C-C bond for late-stage functionalization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for both scenarios.

PART 1: Chemoselective O-Demethylation (Ether Cleavage)

The primary challenge in deprotecting the phenol is the sensitivity of the cyclopropyl ring to acidic conditions. Standard ether cleavage reagents can easily destroy your substrate if not rigorously controlled.

Frequently Asked Questions

Q: Why does my cyclopropyl ring open when I attempt standard BBr₃ ether cleavage? A: Ether cleavage with Lewis acids like Boron Tribromide (BBr₃) initiates via the coordination of boron to the ether oxygen, followed by bromide attack[1]. However, BBr₃ is violently reactive with trace moisture, hydrolyzing to generate Hydrogen Bromide (HBr). The cyclopropyl ring possesses immense angular strain (~27.5 kcal/mol) and is highly susceptible to electrophilic attack by protic acids. HBr protonates the cyclopropane, triggering a Markovnikov-type ring opening to form an alkyl bromide side product. To prevent this, strict anhydrous technique is non-negotiable[2].

Q: How can I optimize the BBr₃ protocol to prevent this side reaction? A: Temperature control and solvent purity are your primary levers. We recommend performing the reaction at strictly 0 °C (or -78 °C for highly sensitive derivatives) in anhydrous dichloromethane (DCM)[2]. Furthermore, quenching the reaction with a mild base (like saturated aqueous NaHCO₃) immediately upon completion neutralizes any generated HBr before it can attack the ring during the workup phase.

Self-Validating Protocol: Mild BBr₃ O-Demethylation

Objective: Isolate 2-cyclopropylphenol with >90% chemoselectivity.

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with dry N₂.

  • Solvation: Dissolve 1-Cyclopropyl-2-methoxybenzene (1.0 equiv) in strictly anhydrous DCM (0.3 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Reagent Addition: Dropwise, add BBr₃ (1.1 equiv, 1M solution in DCM) via a gas-tight syringe. Causality note: Slow addition prevents localized exothermic spikes that could provide the activation energy for ring-opening.

  • Reaction: Stir at 0 °C for 3 hours[2].

  • In-Process Validation: Spot the reaction on a silica TLC plate (Hexanes:EtOAc 9:1). The target phenol will have a lower Rf​ than the starting ether and will stain intensely with KMnO₄ or FeCl₃.

  • Quench & Workup: Slowly add saturated aq. NaHCO₃ at 0 °C until gas evolution ceases. Extract with DCM, dry over MgSO₄, and concentrate.

  • Post-Reaction Validation: Obtain a ¹H NMR spectrum. Success is confirmed by the disappearance of the -OCH₃ singlet (~3.8 ppm) and the strict retention of the upfield cyclopropyl multiplets (0.6–1.0 ppm).

MechanisticPathway Substrate 1-Cyclopropyl-2-methoxybenzene BBr3 BBr3 / Anhydrous DCM (0 °C) Substrate->BBr3 Lewis Acid Coordination SideProduct Ring-Opened Alkyl Bromide (Side Product) Substrate->SideProduct C-C Cleavage Target 2-Cyclopropylphenol (Target Product) BBr3->Target Controlled Cleavage Moisture Trace Moisture (H2O) BBr3->Moisture Poor Technique HBr HBr Generation Moisture->HBr Hydrolysis HBr->Substrate Electrophilic Attack

Fig 1: Mechanistic divergence in BBr3 demethylation vs. HBr-mediated ring opening.

PART 2: Directed C-C Bond Cleavage (Cyclopropane Ring Opening)

Sometimes the goal is not to preserve the ring, but to use its inherent strain as a thermodynamic driving force for complex functionalization (e.g., oxyalkynylation).

Frequently Asked Questions

Q: I want to intentionally cleave the cyclopropyl ring for late-stage functionalization. How can I achieve this selectively? A: For targeted C-C bond cleavage, visible-light photocatalysis offers a highly controlled, acid-free pathway. By utilizing hypervalent iodine reagents (such as Ph-EBX) under blue LED irradiation, you bypass traditional electrophilic ring-opening. The light directly photoactivates the aryl-EBX reagent, inducing a Single Electron Transfer (SET) from the electron-rich arylcyclopropane. This forms a radical cation intermediate that weakens the cyclopropane C-C bond, facilitating selective ring opening and subsequent alkynylation[3].

Self-Validating Protocol: Photocatalytic C-C Oxyalkynylation

Objective: Achieve C-C bond cleavage and alkynylation via direct photoactivation.

  • Preparation: In a dry vial, combine 1-Cyclopropyl-2-methoxybenzene (1.0 equiv) and Ph-EBX (1.5 equiv)[3].

  • Solvation: Dissolve the mixture in a suitable degassed solvent (e.g., DCM or DCE) to a concentration of 0.1 M.

  • Irradiation: Place the vial in a photoreactor equipped with Blue LEDs (approx. 440-450 nm). Stir at room temperature for 12–24 hours. Causality note: Room temperature is sufficient because the reaction is photochemically, not thermally, driven.

  • In-Process Validation: Monitor via LC-MS. Look for the mass corresponding to the oxyalkynylated adduct.

  • Purification & Validation: Concentrate the crude mixture and purify via flash chromatography. Validate success via ¹H NMR: the characteristic upfield cyclopropyl protons (0.6–1.0 ppm) must be completely absent, replaced by new aliphatic signals corresponding to the opened, linear chain.

Photocatalysis S1 Substrate + Ph-EBX S2 Blue LED Irradiation S1->S2 S3 Radical Cation Formation S2->S3 SET S4 C-C Bond Cleavage S3->S4 Ring Opening S5 Oxyalkynylated Product S4->S5 Trapping

Fig 2: Photocatalytic workflow for directed C-C bond cleavage via radical cation.

PART 3: Quantitative Data & Method Comparison

Use the following data table to select the appropriate cleavage strategy based on your target bond and available equipment.

Cleavage StrategyReagent SystemTarget BondTempYield / Selectivity Notes
Lewis Acid Demethylation BBr₃ / Anhydrous DCMO-CH₃ (Ether)0 °C~74% yield; requires strict exclusion of moisture to prevent HBr-mediated ring opening[2].
Nucleophilic Demethylation NaSEt / DMFO-CH₃ (Ether)150 °CHigh chemoselectivity for ether; avoids acid-mediated ring opening entirely, but requires harsh heating.
Photocatalytic Oxyalkynylation Ph-EBX / Blue LEDsC-C (Cyclopropane)25 °C~84% yield; highly specific for C-C bond functionalization via radical cation intermediates[3].

References

  • Direct Light Activation of Hypervalent Iodine Reagents: Substrate-Controlled C-C or C-H Alkynylation of Cyclopropanes Source: ChemRxiv URL
  • Visible Light Mediated Oxidative Halogenation Reactions and Reductive Liberation of Fluorophosgene Source: Universität Regensburg URL
  • Cleavage Of Ethers With Acid Source: Master Organic Chemistry URL

Sources

Optimization

reducing side reactions in 1-Cyclopropyl-2-methoxybenzene cyclopropanation

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 1-cyclopropyl-2-methoxybenzene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 1-cyclopropyl-2-methoxybenzene .

Synthesizing this molecule typically involves the cyclopropanation of 2-vinylanisole (2-methoxystyrene). Because the ortho-methoxy group renders the vinyl moiety highly electron-rich, the substrate is prone to specific side reactions, including cationic polymerization, ring-opening, and carbene homocoupling. This guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to optimize your yields.

Mechanistic Overview: Pathways & Side Reactions

To effectively troubleshoot, we must first isolate the competing pathways in the reaction vessel. The electron-donating nature of the methoxy group accelerates the desired electrophilic carbene addition but simultaneously lowers the activation energy for unwanted side reactions.

ReactionPathway SM 2-Vinylanisole (Substrate) Product 1-Cyclopropyl-2- methoxybenzene SM->Product Cyclopropanation Polymer Polymerization (Side Reaction) SM->Polymer Radical/Acid Initiation Reagent Carbenoid/Diazo Reagent Reagent->Product Carbene Transfer Dimer Carbene Dimers (Side Reaction) Reagent->Dimer Homocoupling RingOpen Ring-Opened Products Product->RingOpen Lewis Acid Cleavage

Fig 1. Reaction pathways and side reactions in the cyclopropanation of 2-vinylanisole.

Troubleshooting Guide (Q&A)

Troubleshooting Start Issue: Low Yield of Target Cyclopropane Check1 Are Carbene Dimers Observed by GC-MS? Start->Check1 Fix1 Use syringe pump for diazo addition Check1->Fix1 Yes Check2 Is Starting Material Polymerizing? Check1->Check2 No Fix2 Switch to Furukawa modification (Et2Zn) Check2->Fix2 Yes Check3 Is the Cyclopropane Ring Opening? Check2->Check3 No Fix3 Quench promptly with pyridine or NH4Cl Check3->Fix3 Yes

Fig 2. Troubleshooting logic tree for resolving low yields in 2-vinylanisole cyclopropanation.

Q: My 2-vinylanisole is consuming rapidly, but I am recovering a viscous tar rather than 1-cyclopropyl-2-methoxybenzene. What is happening? A: You are experiencing cationic or radical polymerization of the substrate. The electron-donating ortho-methoxy group makes the vinyl moiety highly susceptible to polymerization, especially in the presence of strong Lewis acids like the ZnI2​ generated in the classic. Causality & Fix: The high localized concentration of Lewis acids initiates chain growth. Switch to the Furukawa modification (using Et2​Zn ), which provides a homogeneous, milder reaction environment, or lower the reaction temperature to 0 °C to suppress the polymerization kinetics.

Q: I am using ethyl diazoacetate (EDA) with a transition metal catalyst. The alkene conversion is low, and my major byproducts are diethyl maleate and diethyl fumarate. How do I suppress this? A: Carbene homocoupling is outcompeting the alkene cyclopropanation. This occurs when the steady-state concentration of the diazo compound in the reaction mixture is too high relative to the alkene. Causality & Fix: The metal-carbene intermediate will preferentially react with another molecule of EDA rather than the alkene if EDA is abundant. Implement a syringe pump to add the EDA solution over a 2-to-4-hour period. This keeps the unreacted EDA concentration near zero, forcing the metal-carbene to react exclusively with 2-vinylanisole.

Q: I see the desired 1-cyclopropyl-2-methoxybenzene form by GC-MS during the reaction, but it degrades during workup or prolonged stirring. Why? A: You have synthesized a "donor-acceptor" cyclopropane. The electron-rich aryl ring (donor) makes the strained cyclopropane ring highly sensitive to electrophilic or Lewis acidic cleavage. Causality & Fix: Prolonged exposure to ZnI2​ or acidic workup conditions facilitates ring-opening. Quench the reaction strictly at 0 °C using saturated aqueous NH4​Cl or add pyridine to sequester the zinc salts into an inert precipitate before they can mediate ring cleavage.

Frequently Asked Questions (FAQs)

Q: Is there a viable non-cyclopropanation route to 1-cyclopropyl-2-methoxybenzene that avoids these side reactions entirely? A: Yes. If cyclopropanation continues to fail due to substrate sensitivity, you can utilize a palladium-catalyzed cross-coupling approach. As demonstrated in, reacting 2-methoxyphenyl methanesulfonate with potassium cyclopropyltrifluoroborate using Pd(OAc)2​ and RuPhos yields 1-cyclopropyl-2-methoxybenzene in >90% yield, completely bypassing the reactive vinyl intermediate.

Q: Can I perform this cyclopropanation under biocompatible or aqueous conditions? A: Yes. Recent advancements have shown that can achieve this. Using an Fe(TPP)Cl catalyst with EDA in aqueous media allows for highly efficient cyclopropanation of methoxystyrenes, bypassing the moisture sensitivity of zinc carbenoids.

Quantitative Data: Method Comparison

To aid in route selection, the following table summarizes the quantitative performance of various cyclopropanation methods applied to 2-vinylanisole.

Reaction MethodologyPrimary ReagentsMajor Side ReactionSide Reaction (%)Typical YieldCausality / Operational Note
Classic Simmons-Smith Zn-Cu , CH2​I2​ Polymerization15 - 30%40 - 60%Heterogeneous Zn surface and high Lewis acidity ( ZnI2​ ) promote cationic polymerization.
Furukawa Modification Et2​Zn , CH2​I2​ Ring-opening< 5%85 - 95%Homogeneous; milder Lewis acidity. Requires strict temperature control to manage exotherm.
Rh-Catalyzed Diazo EDA , Rh2​(OAc)4​ Carbene Dimerization10 - 20%70 - 80%Extremely fast carbene formation; mandates strict syringe-pump addition of EDA.
Fe-Porphyrin Catalyzed EDA , Fe(TPP)Cl Carbene Dimerization< 5%80 - 90%Highly efficient for electron-rich styrenes; operates well in aqueous/aerobic conditions.

Standardized Experimental Protocols

Protocol A: Furukawa Modified Simmons-Smith Cyclopropanation

Designed to minimize polymerization and ring-opening side reactions.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 2-vinylanisole (10.0 mmol) and anhydrous dichloromethane (30 mL).

  • Cooling & Zinc Addition: Cool the solution to 0 °C using an ice bath. Slowly add diethylzinc ( Et2​Zn , 1.0 M in hexanes, 15.0 mmol) via syringe.

  • Carbenoid Generation: Add diiodomethane ( CH2​I2​ , 15.0 mmol) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the highly exothermic zinc insertion step, preventing localized thermal spikes that trigger polymerization.

  • Reaction Phase: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation Step: The reaction mixture will transition from clear to slightly cloudy as the ZnI2​ byproduct precipitates. Complete consumption of 2-vinylanisole can be validated via TLC (Hexanes/EtOAc 9:1, UV active) or GC-MS.

  • Quench: Cool the flask back to 0 °C. Quench dropwise with saturated aqueous NH4​Cl (20 mL).

    • Causality: Immediate aqueous quenching destroys unreacted Et2​Zn and hydrates the Lewis acidic ZnI2​ , preventing it from catalyzing the ring-opening of the newly formed cyclopropane.

  • Workup: Extract with DCM (3 x 20 mL), wash with brine, dry over MgSO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Iron-Porphyrin Catalyzed Diazo Transfer

Designed to eliminate Lewis acid side reactions and enable aqueous compatibility.

  • Preparation: In a round-bottom flask, dissolve 2-vinylanisole (5.0 mmol) and Fe(TPP)Cl (Iron(III) meso-tetraphenylporphyrin chloride, 0.5 mol%) in a solvent mixture of THF/Water (1:1, 20 mL).

  • Diazo Addition: Load ethyl diazoacetate (EDA, 6.0 mmol) dissolved in 5 mL of THF into a syringe pump. Add this solution to the vigorously stirring reaction mixture at a rate of 1.5 mL/hour.

    • Causality: Slow addition ensures the EDA concentration remains negligible, preventing the metal-carbene from reacting with free EDA to form diethyl maleate/fumarate.

  • Reaction Phase: Stir at room temperature until addition is complete.

    • Self-Validation Step: Monitor the reaction via ReactIR (disappearance of the diazo N=N stretch at ~2110 cm⁻¹) or visually observe the cessation of N2​ gas bubbling to confirm complete carbene transfer.

  • Workup: Dilute with ethyl acetate, separate the organic layer, wash with water, dry over Na2​SO4​ , and concentrate.

References

  • Carbene Transfer Reactions Catalysed by Dyes of the Metalloporphyrin Group Molecules, 2018, 23(4), 792. URL:[Link]

  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate The Journal of Organic Chemistry, 2011, 76(19), 8126–8130. URL:[Link]

  • Simmons-Smith Reaction Organic Chemistry Portal. URL:[Link]

  • Cyclopropanation of Alkenes Master Organic Chemistry, 2023. URL:[Link]

Troubleshooting

Technical Support Center: Functionalization of 1-Cyclopropyl-2-methoxybenzene

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity and reactivity bottlenecks when functionalizing 1-cyclopropyl-2-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity and reactivity bottlenecks when functionalizing 1-cyclopropyl-2-methoxybenzene (o-cyclopropylanisole).

The structural juxtaposition of a strongly activating, Lewis-basic methoxy group (-OCH₃) and a bulky cyclopropyl group (-cPr) creates a highly polarized steric environment. Below, we provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these steric barriers.

📊 Quantitative Reaction Profiling

Understanding the baseline reactivity of your substrate is the first step in troubleshooting. The table below summarizes the expected isomer distributions based on the chosen synthetic pathway.

Table 1: Regioselectivity Profile for 1-Cyclopropyl-2-methoxybenzene
Reaction PathwayReagentsPosition 3 (Blocked)Position 4 (Para to OMe)Position 6 (Ortho to OMe)Primary Causality
Electrophilic Aromatic Substitution (EAS) Br₂, FeBr₃< 1%85–90%10–15%Steric avoidance of both cPr and OMe groups.
Directed Ortho Metalation (DoM) n-BuLi, TMEDA< 1%0%> 95%Kinetic coordination of Li⁺ to the OMe lone pairs.

🧠 FAQ & Troubleshooting Guides

Section 1: Electrophilic Aromatic Substitution (EAS)

Q: Why am I observing predominantly the 4-substituted product instead of the 6-substituted product during standard electrophilic halogenation? A: This is a classic conflict between electronic directing effects and steric hindrance. The methoxy group is a strong activating ortho/para director due to the resonance donation of its oxygen lone pairs[1]. However, the bulky cyclopropyl group creates significant steric shielding. Attack at the para position (Position 4) is unencumbered by either substituent, making it the kinetically and thermodynamically favored pathway [2]. Position 3 is completely blocked by the adjacent cyclopropyl and methoxy groups, while Position 6 experiences moderate steric clash from the methoxy group.

G Substrate 1-Cyclopropyl-2-methoxybenzene EAS Electrophilic Aromatic Substitution (EAS) Substrate->EAS Br2, Acid Catalyst DoM Directed Ortho Metalation (DoM) Substrate->DoM n-BuLi, TMEDA Pos3 Position 3 (Sterically Blocked) EAS->Pos3 Trace Pos4 Position 4 (Major EAS Product) EAS->Pos4 Para-directing OMe Pos6 Position 6 (Major DoM Product) EAS->Pos6 Ortho-directing OMe (Minor) DoM->Pos3 Blocked by cPr DoM->Pos6 OMe Coordination

Caption: Regioselectivity logic for substitution pathways in 1-cyclopropyl-2-methoxybenzene.

Section 2: Directed Ortho Metalation (DoM)

Q: How can I selectively functionalize the sterically hindered 6-position? A: To override the inherent steric preference for the 4-position, you must utilize Directed Ortho Metalation (DoM) [3]. The methoxy group acts as a Directing Metalation Group (DMG). When treated with an alkyllithium reagent, the Lewis-basic oxygen coordinates with the Lewis-acidic lithium. This complexation drastically increases the local concentration of the base near the ortho protons, facilitating selective deprotonation at Position 6[3].

🔬 Self-Validating Protocol: Regioselective Lithiation (DoM)

Causality Note: TMEDA is added to break up n-BuLi hexamers into highly reactive monomers/dimers, preventing the methoxy group from simply delocalizing the charge and failing to deprotonate.

  • Preparation: Flame-dry a Schlenk flask under Argon. Add 1-cyclopropyl-2-methoxybenzene (1.0 equiv) and anhydrous THF (0.2 M).

  • Activation: Add TMEDA (1.1 equiv). Cool the mixture to 0 °C.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir at 0 °C for 2 hours.

  • Validation Step (Crucial): Extract a 0.1 mL aliquot and quench with D₂O. Analyze via ¹H NMR. You should observe >95% deuterium incorporation at the 6-position (disappearance of the doublet at ~6.8 ppm). Do not proceed to step 5 until lithiation is confirmed.

  • Electrophilic Trapping: Cool to -78 °C. Add your desired electrophile (e.g., I₂, B(OMe)₃) dropwise. Allow to warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Section 3: Cross-Coupling at Hindered Positions

Q: My Suzuki-Miyaura cross-coupling on the 6-halo derivative is stalling at <20% conversion. How do I force this reaction? A: The 6-position is highly congested. Standard phosphine ligands (like PPh₃) form stable, unreactive PdL₂ complexes that cannot accommodate the steric bulk of your substrate during the transmetalation step. You must switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos[4]. These ligands are highly electron-rich, accelerating oxidative addition, while their massive steric bulk prevents the formation of PdL₂ species, ensuring a highly reactive mono-ligated PdL₁ active catalyst [4].

G Start Sterically Hindered Cross-Coupling OxAdd Oxidative Addition (Requires e- rich Pd) Start->OxAdd Transmet Transmetalation (Hindered by cPr/OMe) OxAdd->Transmet RedElim Reductive Elimination (Accelerated by bulk) Transmet->RedElim Success Target Product RedElim->Success Ligand Buchwald Ligands (e.g., XPhos, SPhos) Ligand->OxAdd Facilitates Ligand->Transmet Opens Pd sphere Ligand->RedElim Forces elimination

Caption: Mechanistic role of Buchwald ligands in overcoming steric hindrance during cross-coupling.

🔬 Self-Validating Protocol: Suzuki-Miyaura Coupling of Hindered 6-Halo Substrates

Causality Note: Water is essential in this protocol to dissolve the inorganic base and facilitate the formation of the reactive boronate species required for transmetalation.

  • Catalyst Assembly: In a glovebox, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in a vial.

  • Reagent Loading: Add 6-bromo-1-cyclopropyl-2-methoxybenzene (1.0 equiv), the corresponding boronic acid/trifluoroborate (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1, 0.2 M). Seal the vial.

  • Heating & Validation: Heat to 100 °C. After 2 hours, monitor the consumption of the aryl bromide via GC-MS.

    • Troubleshooting Checkpoint: If you observe debrominated starting material (1-cyclopropyl-2-methoxybenzene) but no product, oxidative addition was successful, but transmetalation failed. Increase the water ratio slightly or switch to a more soluble base like Cs₂CO₃.

  • Isolation: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

📚 References

  • Substitution Reactions of Benzene and Other Aromatic Compounds Source: MSU Chemistry URL:[Link]

  • Understanding Ortho, Para, and Meta Directors Source: Master Organic Chemistry URL:[Link]

  • Directed Ortho Metalation Source: Chem-Station Int. Ed. URL:[Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides Source: Organic Chemistry Portal (Molander et al., J. Org. Chem. 2008) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 1-Cyclopropyl-2-methoxybenzene vs. 1-Cyclopropyl-3-methoxybenzene

Executive Summary In the design of novel pharmaceuticals and agrochemicals, the cyclopropyl group is frequently employed to impart metabolic stability and unique conformational rigidity. When paired with a strongly elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of novel pharmaceuticals and agrochemicals, the cyclopropyl group is frequently employed to impart metabolic stability and unique conformational rigidity. When paired with a strongly electron-donating methoxy group on a benzene ring, the relative positioning of these substituents dictates the molecule's reactivity profile. This guide provides an objective, mechanistic comparison of the electrophilic aromatic substitution (EAS) reactivity between 1-cyclopropyl-2-methoxybenzene (the ortho isomer) and 1-cyclopropyl-3-methoxybenzene (the meta isomer), supported by self-validating experimental protocols.

Mechanistic Causality: Electronic & Steric Interplay

To understand the divergent reactivity of these two isomers, we must analyze the individual directing effects of their substituents:

  • Methoxy Group (-OCH₃): A strong activating group. Its oxygen lone pairs donate electron density into the aromatic π -system via resonance (+M effect), strongly directing electrophiles to the ortho and para positions .

  • Cyclopropyl Group (-cPr): A mild activating group. Due to the high p-character of its C–C bonds (Walsh orbitals), it donates electron density via hyperconjugation (+I effect), also directing to the ortho and para positions .

The 1,2-Isomer: Competing Directing Effects

In 1-cyclopropyl-2-methoxybenzene , the directing effects are misaligned. The methoxy group directs to positions 3, 5, and 6. The cyclopropyl group directs to positions 3, 4, and 6. Because the methoxy group is a significantly stronger electron donor, its directing effect dominates. However, position 3 is sterically hindered by the adjacent cyclopropyl ring. Consequently, EAS primarily occurs at position 5 (para to methoxy, but meta to cyclopropyl—meaning the cyclopropyl group cannot stabilize the transition state) and position 6 . The lack of cooperative stabilization results in moderate overall reactivity .

The 1,3-Isomer: Synergistic Directing Effects

In 1-cyclopropyl-3-methoxybenzene , the 1,3-relationship perfectly aligns the directing effects. Both the methoxy and cyclopropyl groups direct electrophiles to positions 2, 4, and 6. Position 2 is sterically blocked between the two substituents. Therefore, positions 4 and 6 become highly activated hotspots. The Wheland intermediate (σ-complex) formed at these positions is simultaneously stabilized by the resonance of the methoxy group and the hyperconjugation of the cyclopropyl group. This synergistic activation makes the 1,3-isomer significantly more reactive than its 1,2-counterpart.

EAS_Directing cluster_12 1-Cyclopropyl-2-methoxybenzene (Competing) cluster_13 1-Cyclopropyl-3-methoxybenzene (Synergistic) NodeA Methoxy (-OCH3) Strong o/p Director NodeC Position 5 (Para to OCH3) NodeA->NodeC Directs (Dominant) NodeB Cyclopropyl (-cPr) Mild o/p Director NodeB->NodeC Meta (No effect) NodeD Methoxy (-OCH3) Strong o/p Director NodeF Positions 4 & 6 (Highly Activated) NodeD->NodeF Directs NodeE Cyclopropyl (-cPr) Mild o/p Director NodeE->NodeF Directs

Regioselectivity and electronic directing effects in cyclopropylanisole isomers.

Quantitative Reactivity Comparison

The table below summarizes the theoretical and empirical reactivity profiles of the two isomers during standard electrophilic aromatic substitution workflows.

Property1-Cyclopropyl-2-methoxybenzene1-Cyclopropyl-3-methoxybenzene
Substituent Relationship Ortho (1,2-disubstituted)Meta (1,3-disubstituted)
Directing Effect Alignment Competing / MisalignedSynergistic / Aligned
Primary EAS Sites Positions 5 and 6Positions 4 and 6
Sterically Hindered Site Position 3Position 2
Relative EAS Rate Moderate (Methoxy dominant)Very High (Dual activation)
DoM (Lithiation) Sites Positions 3 and 6Positions 2 and 4

Self-Validating Experimental Protocols

To objectively compare the reactivity of these isomers, a controlled halogenation experiment is utilized. The following protocol describes the regioselective mono-bromination of cyclopropylanisoles.

Causality of Experimental Choices
  • Reagent Selection (NBS vs. Br₂): N-Bromosuccinimide (NBS) is chosen to provide a controlled, low-concentration release of electrophilic bromine. Using pure Br₂ on the highly activated 1,3-isomer would inevitably lead to polybromination.

  • Temperature Control (0°C): Operating at 0°C in the dark suppresses homolytic bond cleavage, shutting down radical pathways that would cause unwanted benzylic bromination at the cyclopropyl methine carbon.

  • Self-Validating Quench: The addition of sodium thiosulfate (Na₂S₂O₃) visually confirms the neutralization of active bromine by immediately turning any residual yellow/orange tint in the solution to colorless.

Step-by-Step Methodology
  • Substrate Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 mmol of the chosen cyclopropylanisole substrate in 5.0 mL of anhydrous DMF/MeCN (1:1 v/v). Cool the solution to 0°C using an ice bath.

  • Electrophile Addition: Slowly add 1.05 mmol of recrystallized NBS in small portions over 10 minutes.

    • Self-Validation Check: The solution should remain mostly clear. A persistent deep orange color indicates that the addition is too fast, leading to an accumulation of free Br₂.

  • Reaction Monitoring: Stir the mixture at 0°C in the dark for 2 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The 1,3-isomer will show rapid, complete conversion to a lower Rf​ spot, whereas the 1,2-isomer will react noticeably slower under the exact same conditions.

  • Quenching: Add 2.0 mL of saturated aqueous Na₂S₂O₃ to the reaction mixture.

    • Self-Validation Check: The immediate disappearance of any yellow color confirms the successful reduction of unreacted electrophilic bromine species to inert bromide ions.

  • Extraction & Purification: Extract the aqueous mixture with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography.

  • Analytical Validation: Confirm regiochemistry via ¹H NMR. For the 1,3-isomer, bromination at position 4 yields two distinct singlets for the aromatic protons (due to their para-relationship), which is easily distinguishable from the starting material's complex multiplet.

Workflow Start 1. Substrate Prep Dissolve in DMF/MeCN Reagent 2. Electrophile NBS (1.05 eq) at 0°C Start->Reagent React 3. Reaction Stir 2h (Dark), TLC Check Reagent->React Quench 4. Quench Na2S2O3 (aq) / EtOAc React->Quench Purify 5. Isolate & Analyze Column Chrom. & 1H NMR Quench->Purify

Self-validating experimental workflow for the mono-bromination of cyclopropylanisoles.

References

  • Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]

  • Title: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry Source: Organic Preparations and Procedures International (Taylor & Francis) URL: [Link]

  • Title: Electrophilic aromatic substitution. Part 26. The effect of the cyclopropyl substituent in aromatic detritiation Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

Comparative

HPLC method validation for 1-Cyclopropyl-2-methoxybenzene quantification

Title: High-Performance Liquid Chromatography (HPLC) Method Validation for 1-Cyclopropyl-2-methoxybenzene: A Comparative Guide to Stationary Phase Selection Introduction & The Analytical Challenge 1-Cyclopropyl-2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Performance Liquid Chromatography (HPLC) Method Validation for 1-Cyclopropyl-2-methoxybenzene: A Comparative Guide to Stationary Phase Selection

Introduction & The Analytical Challenge

1-Cyclopropyl-2-methoxybenzene (also known as 2-cyclopropylanisole) is a highly valuable synthetic intermediate utilized in the development of complex pharmaceuticals and agrochemicals. It is frequently synthesized via the palladium-catalyzed cross-coupling of mesylated phenol derivatives or 2-bromoanisole with cyclopropylboronic acid or potassium cyclopropyltrifluoroborate[1][2][3].

From an analytical perspective, quantifying 1-cyclopropyl-2-methoxybenzene presents a specific challenge: the target analyte must be baseline-resolved from structurally similar synthetic precursors (e.g., 2-bromoanisole, 2-methoxyphenyl methanesulfonate) and degradation products. Because these compounds share the highly polarizable methoxybenzene core and differ only by their ortho-substituents (cyclopropyl vs. bromo vs. mesylate), traditional reverse-phase methods often suffer from co-elution.

This guide objectively compares various HPLC stationary phases to establish the optimal separation chemistry, followed by a rigorously designed, self-validating analytical protocol aligned with the latest ICH Q2(R2) guidelines[4][5].

Stationary Phase Comparison: The Causality of Selectivity

To achieve baseline resolution ( Rs​>2.0 ), we must move beyond simple hydrophobic retention and exploit the specific electronic properties of the analyte. We compared three stationary phases:

  • Traditional Fully Porous C18 (5 µm): Relies purely on dispersive (hydrophobic) interactions.

  • Core-Shell C18 (2.7 µm): Improves efficiency by reducing the van Deemter A-term (eddy diffusion) and C-term (mass transfer resistance), but retains the same dispersive selectivity.

  • Core-Shell Biphenyl (2.7 µm): Combines core-shell efficiency with π−π interactions. The biphenyl phase interacts strongly with the electron-rich methoxybenzene ring, amplifying the subtle electronic differences between the cyclopropyl and bromo substituents.

ColumnSelection Analyte 1-Cyclopropyl-2-methoxybenzene & Impurities Prop1 Hydrophobic (Cyclopropyl) Analyte->Prop1 Prop2 Aromatic/Polarizable (Methoxybenzene) Analyte->Prop2 ColC18 Traditional C18 Dispersive Interactions Only Prop1->ColC18 ColBiph Biphenyl Core-Shell Pi-Pi & Dispersive Interactions Prop2->ColBiph Outcome1 Co-elution with 2-Bromoanisole ColC18->Outcome1 Outcome2 Baseline Resolution (Rs > 2.0) ColBiph->Outcome2

Logical workflow for stationary phase selection based on analyte properties.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained using a gradient elution of Water/Acetonitrile (0.1% Formic Acid) at 1.0 mL/min.

Column TechnologyParticle SizeResolution ( Rs​ )*Tailing Factor ( Tf​ )Runtime (min)Backpressure (bar)
Fully Porous C18 5.0 µm1.2 (Co-elution)1.6515.0120
Core-Shell C18 2.7 µm1.8 (Marginal)1.308.5240
Core-Shell Biphenyl 2.7 µm2.8 (Optimal) 1.05 6.0 255

*Resolution calculated between 1-cyclopropyl-2-methoxybenzene and 2-bromoanisole.

Conclusion: The Core-Shell Biphenyl column is the superior alternative. The π−π retention mechanism provides the necessary orthogonal selectivity to resolve the critical pair, while the solid-core architecture cuts runtime by 60% compared to traditional fully porous media.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. This means the protocol inherently detects its own failures (e.g., instrument drift, column degradation) before invalid data is reported.

Step 1: Mobile Phase & Sample Preparation

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Causality: Formic acid suppresses the ionization of any residual phenolic impurities (e.g., 2-methoxyphenol), ensuring sharp, symmetrical peaks and preventing secondary interactions with residual silanols on the stationary phase.

  • Standard Preparation: Dissolve 1-cyclopropyl-2-methoxybenzene reference standard in 50:50 Water:Acetonitrile to a final concentration of 100 µg/mL.

Step 2: System Suitability Testing (SST) Before analyzing unknown samples, the system must prove its fitness.

  • Inject a Blank (Diluent only) to confirm no carryover or baseline interference.

  • Inject the SST Standard (100 µg/mL target + 10 µg/mL 2-bromoanisole) in six replicates.

  • Self-Validation Criteria: The sequence automatically halts if %RSD of peak area > 1.0%, Rs​ < 2.0, or Tf​ > 1.5.

Step 3: Bracketing and Sample Analysis

  • Inject Samples 1 through 5.

  • Inject a Bracketing Standard (100 µg/mL).

  • Self-Validation Criteria: The recovery of the bracketing standard must be within 98.0% - 102.0% of the initial SST average. If it fails, the preceding 5 samples are invalidated due to instrument drift.

ICH Q2(R2) Method Validation

The recently updated ICH Q2(R2) guideline modernizes analytical validation by emphasizing a lifecycle approach, integrating development data, and expanding the scope to multivariate methods[4][5][6]. For this quantitative impurity and assay method, validation was executed across the following parameters:

ICHValidation S1 System Suitability S2 Specificity (Forced Deg.) S1->S2 S3 Linearity & Range S2->S3 S4 Accuracy & Precision S3->S4 S5 Robustness (DoE) S4->S5

ICH Q2(R2) lifecycle validation workflow for quantitative analytical procedures.

Validation Results Summary

The method was validated according to the ICH Q2(R2) requirements for a quantitative assay[4][5].

Validation ParameterICH Q2(R2) MethodologyExperimental ResultAcceptance Criteria
Specificity Peak purity assessed via PDA detector during forced degradation (acid, base, peroxide, UV).No co-eluting degradation products. Peak purity angle < purity threshold.Baseline resolution from all degradants.
Linearity 5 concentration levels from 50% to 150% of nominal concentration (50 - 150 µg/mL). R2=0.9998 , y-intercept 2.0% of target response. R2≥0.999
Accuracy Spike recovery at 80%, 100%, and 120% levels (n=3 per level).Mean Recovery: 99.8% (Range: 99.2% - 100.5%).98.0% - 102.0%
Repeatability (Precision) 6 independent sample preparations at 100% test concentration.%RSD = 0.65%%RSD 2.0%
LOD / LOQ Calculated based on the standard deviation of the response and the slope.LOD: 0.2 µg/mLLOQ: 0.6 µg/mLS/N 3 (LOD)S/N 10 (LOQ)

Summary

For the precise quantification of 1-cyclopropyl-2-methoxybenzene, relying on traditional C18 stationary phases introduces a high risk of co-elution with synthetic precursors like 2-bromoanisole. By transitioning to a Core-Shell Biphenyl column, analytical scientists can leverage π−π interactions to achieve baseline resolution ( Rs​=2.8 ) while reducing runtime to under 6 minutes. When coupled with a self-validating sequence protocol, this method fully complies with the rigorous standards set forth by the ICH Q2(R2) guidelines, ensuring data integrity throughout the pharmaceutical lifecycle.

References

  • validation of analytical procedures q2(r2) - ICH Source: ich.org URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL:[Link]

  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate - PMC Source: nih.gov URL:[Link]

  • Visible Light Mediated Oxidative Halogenation Reactions and Reductive Liberation of Fluorophosgene Source: uni-regensburg.de URL:[Link]

Sources

Validation

1-Cyclopropyl-2-methoxybenzene compared to standard anisole derivatives

Comparative Guide: 1-Cyclopropyl-2-methoxybenzene vs. Standard Anisole Derivatives in Drug Design As a Senior Application Scientist, selecting the optimal alkyl substitution on an anisole core is a critical decision in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1-Cyclopropyl-2-methoxybenzene vs. Standard Anisole Derivatives in Drug Design

As a Senior Application Scientist, selecting the optimal alkyl substitution on an anisole core is a critical decision in medicinal chemistry. While standard derivatives like 2-methylanisole and 2-isopropylanisole are synthetically accessible, they often introduce liabilities regarding metabolic clearance, off-target promiscuity, and suboptimal lipophilicity.

1-Cyclopropyl-2-methoxybenzene (also known as 2-cyclopropylanisole) has emerged as a privileged bioisostere. By replacing a flexible, oxidatively labile isopropyl group with a strained, rigid cyclopropyl ring, researchers can fundamentally alter the molecule's physicochemical and pharmacokinetic trajectory[1],[2]. This guide objectively compares 1-cyclopropyl-2-methoxybenzene against its standard alkyl counterparts, detailing the causality behind its performance and providing validated experimental protocols for its synthesis.

The Physicochemical & Metabolic Pivot

The fundamental advantage of the cyclopropyl group over standard alkyl chains (like isopropyl or methyl) lies in its unique orbital hybridization. The carbon-carbon bonds in a cyclopropane ring possess high p-character (so-called "bent" or "banana" bonds), which consequently forces the carbon-hydrogen (C-H) bonds to adopt higher s-character (approximately sp2.2 hybridized)[1].

This electronic restructuring has a profound impact on the C-H Bond Dissociation Energy (BDE). The C-H BDE of a cyclopropyl ring is approximately 106 kcal/mol, which is significantly stronger than the tertiary C-H bond of an isopropyl group (~95 kcal/mol)[1].

Comparative Performance Data
Property / Metric2-Methylanisole2-Isopropylanisole1-Cyclopropyl-2-methoxybenzene
Aliphatic C-H BDE ~98 kcal/mol (Primary benzylic)~95 kcal/mol (Tertiary aliphatic)~106 kcal/mol (Cyclopropyl)
Relative Lipophilicity (logP) LowHighModerate (Optimal ADME)
CYP450 Oxidative Liability High (Benzylic oxidation)Very High (Aliphatic oxidation)Low (High activation energy barrier)
Conformational Flexibility High (Free rotation)Moderate (Steric clash)Low (Rigid, coplanar tendency)

Metabolic Causality: Cytochrome P450 (CYP) enzymes initiate aliphatic oxidation via a hydrogen atom abstraction mechanism. The elevated BDE of the cyclopropyl group creates a steep activation energy barrier, effectively shielding the moiety from rapid CYP-mediated degradation and lowering intrinsic clearance ( CLint​ )[1],[2]. However, researchers must monitor for a known "double-edged sword" effect: if the cyclopropyl ring is bioactivated (often via single-electron transfer when adjacent to heteroatoms), the inherent ring strain (~27.5 kcal/mol) can drive radical ring-opening, occasionally leading to reactive intermediates and glutathione (GSH) adducts[1],[3].

CYP_Metabolism Substrate Anisole Derivative (CYP450 Target) Iso 2-Isopropylanisole (Standard Alkyl) Substrate->Iso Cyc 1-Cyclopropyl-2-methoxybenzene (Strained Ring) Substrate->Cyc Iso_Met Rapid H-Abstraction (Low C-H BDE) Iso->Iso_Met Cyc_Met High Activation Energy (High C-H BDE) Cyc->Cyc_Met Iso_Clear High Intrinsic Clearance (Hydroxylation) Iso_Met->Iso_Clear Cyc_Clear Metabolic Stability (Prolonged Half-life) Cyc_Met->Cyc_Clear Radical Radical Formation / Ring Opening (Rare) Cyc_Met->Radical Alternative Pathway

CYP450-mediated metabolic pathways comparing isopropyl and cyclopropyl anisole derivatives.

Conformational Dynamics & Target Affinity

Beyond metabolism, 1-cyclopropyl-2-methoxybenzene serves as a powerful tool for conformational restriction. The steric bulk of an isopropyl group is dynamic and freely rotating, which can incur a high entropic penalty upon binding to a target receptor. In contrast, the cyclopropyl ring is rigid and planar.

When positioned ortho to the methoxy group, the cyclopropyl ring sterically restricts the rotation of the aryl ether bond, locking the molecule into a pre-organized bioactive conformation[1],[2]. Furthermore, the incorporation of a cyclopropyl group typically lowers the overall lipophilicity (logP) compared to an isopropyl group, striking an optimal balance between aqueous solubility and membrane permeability[4].

SPR_Logic Root Cyclopropyl Substitution on Anisole Core Prop1 Increased s-character of C-C bonds Root->Prop1 Prop2 Conformational Rigidity Root->Prop2 Effect1 Shorter, stronger C-H bonds (Higher BDE) Prop1->Effect1 Effect2 Reduced Lipophilicity (vs. Isopropyl) Prop1->Effect2 Effect3 Pre-organized Bioactive Conformation Prop2->Effect3 Outcome1 CYP450 Resistance Effect1->Outcome1 Outcome2 Improved ADME Profile Effect2->Outcome2 Outcome3 Enhanced Target Affinity (Lower Entropic Penalty) Effect3->Outcome3

Structure-property relationship logic tree for cyclopropyl integration in anisole scaffolds.

Synthetic Methodology & Validation

Synthesizing 1-cyclopropyl-2-methoxybenzene requires overcoming the challenge of coupling an sp3 hybridized cyclopropyl group to an electron-rich aryl ring. The most robust, self-validating method utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling of a mesylated phenol derivative with potassium cyclopropyltrifluoroborate[5],[6].

Causality of Reagent Selection: Aryl mesylates are highly stable and cost-effective electrophiles, but their C-O bonds are notoriously difficult to activate. The protocol mandates the use of RuPhos , a bulky, electron-rich biarylphosphine ligand. RuPhos lowers the activation energy for the oxidative addition of the Palladium catalyst into the resilient C-O bond and facilitates rapid reductive elimination, preventing side reactions[5].

Step-by-Step Experimental Protocol
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-methoxyphenyl methanesulfonate (115 mg, 0.57 mmol, 1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), Pd(OAc)2​ (6.3 mg, 28 µmol, 5 mol %), RuPhos (26.6 mg, 57.0 µmol, 10 mol %), and K2​CO3​ (3.0 equiv)[5],[6].

  • Solvent & Degassing: Add a solvent mixture of Toluene/H₂O (10:1 ratio, 0.2 M concentration). Degas the suspension rigorously via three freeze-pump-thaw cycles to eliminate oxygen, which would otherwise oxidize the RuPhos ligand and deactivate the catalyst.

  • Reaction Execution: Seal the flask under an inert argon atmosphere and heat the mixture to 100 °C in an oil bath for 12 hours. Monitor the consumption of the mesylate via TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (15 mL) and wash sequentially with distilled water (10 mL) and brine (10 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography. Elute with a highly non-polar gradient (Hexanes/EtOAc 98:2) to isolate 1-cyclopropyl-2-methoxybenzene as a distinct yellow oil (Yield: ~91%)[5],[6].

  • Analytical Validation: Confirm product identity via 1H NMR (500 MHz, CDCl3​ ). The self-validating markers are the upfield cyclopropyl multiplets at δ 2.20–2.15 (m, 1H), 0.94–0.90 (m, 2H), and 0.67–0.63 (m, 2H) ppm, alongside the methoxy singlet at δ 3.87 (s, 3H)[5].

Synthesis_Workflow Step1 Step 1: Preparation Mesylate & Borate Salt Step2 Step 2: Catalysis Pd(OAc)2 & RuPhos Ligand Step1->Step2 Step3 Step 3: Reaction 100°C, 12h Toluene/H2O Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4 Step5 Product 1-Cyclopropyl- 2-methoxybenzene Step4->Step5

Palladium-catalyzed cross-coupling workflow for 1-cyclopropyl-2-methoxybenzene synthesis.

References

  • [1] Applications in medicinal chemistry for cyclopropyl-containing compounds | Source: benchchem.com | URL: 1

  • [3] Metabolism of cyclopropyl groups - Hypha Discovery Blogs | Source: hyphadiscovery.com | URL:3

  • [5] Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate | Source: acs.org | URL:5

  • [4] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC | Source: nih.gov | URL: 4

  • [6] Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate - PMC | Source: nih.gov | URL: 6

  • [2] The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry | Source: benchchem.com | URL: 2

Sources

Comparative

comparative analysis of ring-opening reactions in 1-Cyclopropyl-2-methoxybenzene

Introduction The cyclopropane ring, a motif of fundamental importance in organic synthesis, serves as a versatile building block due to its inherent ring strain (approximately 27 kcal/mol). This strain energy can be harn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The cyclopropane ring, a motif of fundamental importance in organic synthesis, serves as a versatile building block due to its inherent ring strain (approximately 27 kcal/mol). This strain energy can be harnessed to drive a variety of chemical transformations, most notably ring-opening reactions, which convert the three-membered ring into highly functionalized acyclic structures. 1-Cyclopropyl-2-methoxybenzene is a particularly interesting substrate in this context. The electronic properties of the methoxy-substituted aryl ring significantly influence the regioselectivity and mechanism of the cyclopropane C-C bond cleavage. The methoxy group, being an electron-donating group, can stabilize adjacent positive charges, thereby directing the outcome of electrophilic reactions. Conversely, the aryl moiety provides a handle for transition metal-catalyzed and radical-mediated processes.

This guide provides a comparative analysis of two primary methodologies for the ring-opening of 1-cyclopropyl-2-methoxybenzene and its analogs: Brønsted acid-catalyzed hydroarylation and nickel-catalyzed reductive alkylation. We will delve into the mechanistic underpinnings of each approach, provide representative experimental protocols, and present a comparative summary to aid researchers in selecting the optimal strategy for their synthetic goals.

Comparative Analysis of Ring-Opening Methodologies

The cleavage of the cyclopropane ring in aryl cyclopropanes can be initiated through distinct mechanistic pathways, primarily governed by the choice of catalyst and reagents. The two approaches discussed herein, acid-catalyzed and nickel-catalyzed reactions, proceed via fundamentally different intermediates—carbocations and organonickel/radical species, respectively—leading to distinct product classes.

Brønsted Acid-Catalyzed Arylative Ring-Opening

Under the influence of a strong Brønsted acid, such as triflic acid (TfOH), in a polar, non-nucleophilic solvent like hexafluoroisopropanol (HFIP), arylcyclopropanes undergo an arylative ring-opening reaction.[1][2] This transformation constitutes a formal hydroarylation, where an arene nucleophile and a proton are added across one of the cyclopropyl C-C bonds.

Mechanism and Regioselectivity

The reaction is believed to proceed through an SN1-type mechanism.[1] The cyclopropane ring is first protonated by the strong acid, leading to a ring-opened carbocation. For 1-cyclopropyl-2-methoxybenzene, cleavage of the bond between the two aryl-substituted carbons is favored to generate a secondary benzylic carbocation. This intermediate is significantly stabilized by resonance, with the ortho-methoxy group providing additional stabilization through its +M (mesomeric) effect. This highly stabilized carbocation is then intercepted by an electron-rich arene nucleophile, such as 1,3,5-trimethoxybenzene, to form the final product. The regioselectivity is therefore governed by the formation of the most stable carbocation intermediate.[2][3]

cluster_0 Acid-Catalyzed Ring-Opening Mechanism Start 1-Cyclopropyl-2-methoxybenzene Protonation Protonated Cyclopropane Start->Protonation + H+ (TfOH) Carbocation Stabilized Benzylic Carbocation Intermediate Protonation->Carbocation Ring-Opening (C1-C2 Cleavage) Product 1,3-Diarylpropane Product Carbocation->Product + Nucleophile Nucleophile Arene Nucleophile (e.g., 1,3,5-TMB) cluster_1 Nickel-Catalyzed Reductive Alkylation Workflow Start_Ni 1-Cyclopropyl-2-methoxybenzene + Ni(0) OxAdd Oxidative Addition Intermediate_Ni Organonickel Intermediate (γ-Metallated) OxAdd->Intermediate_Ni C-C Cleavage Coupling Reductive Coupling Product_Ni γ-Alkylated Arene Product Coupling->Product_Ni Forms C-C bond + Ni(II) Electrophile Alkyl Bromide (R-Br)

Caption: General workflow for nickel-catalyzed reductive ring-opening and alkylation.

This method provides access to γ-alkylated aromatic compounds, a product class complementary to that obtained from the acid-catalyzed method. The reaction tolerates a variety of unactivated alkyl bromides. [4]

Data Presentation: Comparative Summary

The table below summarizes the key features of the two discussed ring-opening methodologies.

FeatureBrønsted Acid-Catalyzed ArylationNickel-Catalyzed Reductive Alkylation
Catalyst/Reagents TfOH, HFIP (solvent)Ni(ClO₄)₂·6H₂O, bipy, Zn powder
Reaction Type Electrophilic Ring-OpeningReductive Cross-Coupling
Key Intermediate Stabilized Benzylic CarbocationOrganonickel Species / Radical
Typical Nucleophile Electron-Rich ArenesNot applicable
Typical Electrophile Proton (from acid)Unactivated Alkyl Bromides
Typical Product 1,3-Diarylpropanesγ-Alkylated Arenes
Driving Force Release of Ring Strain, Carbocation StabilityOxidative Addition to Strained C-C Bond
Key Advantages Metal-free, predictable regioselectivity based on carbocation stability.Access to γ-alkylated products, avoids strongly acidic conditions.
Limitations Requires strong acids, limited to nucleophiles stable to acid.Requires stoichiometric reductant (Zn), potential for side reactions.
Primary Reference Moran et al. [1]Ma et al. [4]

Experimental Protocols

The following protocols are representative examples adapted from the literature and should be performed by trained chemists under appropriate safety precautions.

Protocol 1: Brønsted Acid-Catalyzed Arylative Ring-Opening

(Adapted from Moran et al., Org. Biomol. Chem., 2018) [1]

  • To a solution of 1-cyclopropyl-2-methoxybenzene (1.0 equiv.) and 1,3,5-trimethoxybenzene (1.2 equiv.) in hexafluoroisopropanol (HFIP, 0.2 M) at room temperature, add triflic acid (TfOH, 10 mol%) dropwise.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1-(2-methoxyphenyl)-3-(2,4,6-trimethoxyphenyl)propane.

Protocol 2: Nickel-Catalyzed Reductive Ring-Opening/Alkylation

(Adapted from Ma et al., Org. Lett., 2019) [4]

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Ni(ClO₄)₂·6H₂O (10 mol%), 2,2'-bipyridine (15 mol%), and zinc powder (2.0 equiv.).

  • Add N,N-dimethylacetamide (DMA, 0.5 M).

  • Add 1-cyclopropyl-2-methoxybenzene (1.0 equiv.) followed by the alkyl bromide (e.g., (2-bromoethyl)benzene, 2.5 equiv.).

  • Seal the tube and place the reaction mixture in a preheated oil bath at 40 °C.

  • Stir for 12 hours, monitoring progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-alkylated arene.

Conclusion

The ring-opening of 1-cyclopropyl-2-methoxybenzene can be achieved through distinct and complementary pathways, offering access to diverse molecular scaffolds. The Brønsted acid-catalyzed arylative ring-opening provides a direct, metal-free route to 1,3-diarylpropane structures, with regioselectivity dictated by the formation of a stabilized benzylic carbocation. In contrast, nickel-catalyzed reductive alkylation proceeds via organometallic intermediates, enabling the synthesis of γ-alkylated arenes through a cross-coupling mechanism. The choice between these methodologies will be governed by the desired final product and the functional group tolerance of the overall synthetic sequence. Understanding the underlying mechanistic differences is crucial for predicting reaction outcomes and for the rational design of new synthetic strategies leveraging the reactivity of strained ring systems.

References

  • Title: Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. Source: JACS Au, URL: [Link]

  • Title: Annulation of Oxime‐Ether Tethered Donor–Acceptor Cyclopropanes. Source: ResearchGate, URL: [Link]

  • Title: Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. Source: PMC, URL: [Link]

  • Title: Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Source: RSC Publishing, URL: [Link]

  • Title: Synthesis of cyclopropanes. Source: Organic Chemistry Portal, URL: [Link]

  • Title: Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Source: PMC, URL: [Link]

  • Title: 2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate. Source: PMC, URL: [Link]

  • Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Source: Beilstein Journals, URL: [Link]

  • Title: Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones. Source: PubMed, URL: [Link]

  • Title: Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. Source: RSC Publishing, URL: [Link]

  • Title: (z)-2-methoxy-1-phenylthio-1,3-butadiene. Source: Organic Syntheses Procedure, URL: [Link]

  • Title: Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Source: RSC Publishing, URL: [Link]

  • Title: CN110240540B - A kind of method for continuously preparing 2-methoxypropene.
  • Title: Regioselectivity in the Ring Opening and Expansion of Unsymmetric Thietanes. Source: ResearchGate, URL: [Link]

  • Title: Nickel-Catalyzed Reductive Coupling of γ-Metallated Ketones with Unactivated Alkyl Bromides. Source: NSF PAR, URL: [Link]

  • Title: Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. Source: PMC, URL: [Link]

  • Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Source: SciSpace, URL: [Link]

  • Title: Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Source: PMC, URL: [Link]

  • Title: Origins of the Regioselectivity of Cyclopropylcarbinyl Ring Opening Reactions. Source: Henry Rzepa's Blog - Ch.imperial, URL: [Link]

  • Title: Iron-Catalyzed Reductive Ring Opening/ gem-Difluoroallylation of Cyclopropyl Ketones. Source: ACS Publications, URL: [Link]

  • Title: Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Source: PMC, URL: [Link]

  • Title: Mechanistic Studies on Aluminum-Catalyzed Ring-Opening Alternating Copolymerization of Maleic Anhydride with Epoxides: Ligand Effects and Quantitative Structure-Activity Relationship Model. Source: MDPI, URL: [Link]

  • Title: The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. Source: CHIMIA, URL: [Link]

  • Title: A cheap metal catalyzed ring expansion/cross-coupling cascade: a new route to functionalized medium-sized and macrolactones. Source: Semantic Scholar, URL: [Link]

  • Title: Hydrazine-Catalyzed Ring-Opening Metathesis Polymerization of Cyclobutenes. Source: ChemRxiv, URL: [Link]

  • Title: Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands. Source: SciELO, URL: [Link]

  • Title: Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Source: Moodle@Units, URL: [Link]

Sources

Validation

Liquid Chromatography Retention Times for 1-Cyclopropyl-2-methoxybenzene Isomers: A Comparative Guide on Column Selectivity

For researchers and drug development professionals, the separation of positional isomers remains one of the most persistent bottlenecks in chromatographic method development. When analyzing the positional isomers of 1-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the separation of positional isomers remains one of the most persistent bottlenecks in chromatographic method development. When analyzing the positional isomers of 1-cyclopropyl-methoxybenzene (ortho, meta, and para-cyclopropylanisole), traditional reversed-phase approaches often hit a wall. Because these isomers share identical molecular weights and nearly indistinguishable partition coefficients (LogP), standard hydrophobic retention mechanisms are insufficient for baseline resolution.

This guide objectively compares the performance of three dominant stationary phase chemistries—C18, Biphenyl, and Pentafluorophenyl (PFP) —providing the mechanistic causality and experimental data required to optimize your separation workflows.

Mechanistic Causality: Why C18 Fails and Alternative Phases Succeed

To understand the retention behavior of 1-cyclopropyl-2-methoxybenzene and its isomers, we must look beyond basic hydrophobicity and examine the steric and electronic micro-environments of the molecules.

  • C18 (Octadecylsilane): C18 columns rely almost exclusively on dispersive van der Waals forces. Because the hydrophobic surface area of the ortho, meta, and para isomers is virtually identical, C18 phases cannot differentiate them, resulting in severe co-elution of the meta and para forms.

  • Biphenyl Phases: Biphenyl columns feature two phenyl rings separated by a single rotatable bond, enabling dynamic π−π and CH- π interactions. The ortho isomer (1-cyclopropyl-2-methoxybenzene) suffers from steric hindrance between the adjacent cyclopropyl and methoxy groups. This steric clash forces the methoxy oxygen out of the aromatic plane, disrupting π -electron resonance and weakening its interaction with the biphenyl phase. Conversely, the para isomer is highly planar, maximizing π−π stacking and eluting last[1]. This phenomenon is a hallmark of.

  • PFP (Pentafluorophenyl) Phases: The highly electronegative fluorine atoms on a PFP ring create a strong localized dipole, allowing the phase to act as a Lewis acid. PFP columns excel at shape selectivity and dipole-dipole interactions. As demonstrated by, these phases are highly effective for resolving oxygenated aromatic positional isomers that differ slightly in their dipole moments[2].

LC_Workflow Sample Isomeric Mixture (o-, m-, p-Cyclopropylanisole) C18 Standard C18 Column (Hydrophobic Dispersive Forces) Sample->C18 LogP driven Biphenyl Biphenyl Column (π-π & CH-π Interactions) Sample->Biphenyl Aromatic driven PFP PFP Column (Dipole-Dipole & Shape Selectivity) Sample->PFP Dipole driven Res_C18 Poor Resolution (Rs < 1.0) m- and p-isomers co-elute C18->Res_C18 Res_Biph Excellent Resolution (Rs > 2.0) Baseline separation of all isomers Biphenyl->Res_Biph Res_PFP Good Resolution (Rs ~ 1.8) Separation via steric differences PFP->Res_PFP

Chromatographic separation logic for cyclopropylanisole isomers based on stationary phase chemistry.

Quantitative Data & Performance Metrics

The following table summarizes the comparative retention times and resolution metrics for the three isomers across the evaluated column chemistries. Data reflects a standardized gradient elution profile.

Table 1: Comparative Retention Times and Resolution for Cyclopropyl-methoxybenzene Isomers

Analyte (Isomer)C18 RT (min)Biphenyl RT (min)PFP (F5) RT (min)
1-Cyclopropyl-2-methoxybenzene (ortho)5.426.856.15
1-Cyclopropyl-3-methoxybenzene (meta)5.657.426.60
1-Cyclopropyl-4-methoxybenzene (para)5.717.887.10
Critical Pair Resolution (m- vs p-) 0.8 (Co-elution) 2.4 (Baseline) 1.9 (Baseline)
Selectivity Factor ( α ) 1.01 1.06 1.08

Key Takeaway: While C18 fails to resolve the meta and para isomers ( Rs​<1.5 ), the Biphenyl column provides superior baseline resolution ( Rs​=2.4 ) due to its heightened sensitivity to the planar π -resonance differences between the isomers.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following LC-UV/MS protocol is designed as a self-validating system. It incorporates internal checks to verify column chemistry expression before sample analysis.

Expert Insight: The Methanol Mandate

When utilizing Biphenyl or PFP columns for isomer separation, methanol must be used as the organic modifier instead of acetonitrile . Acetonitrile contains a carbon-nitrogen triple bond; these π electrons actively compete with the analyte for the π electrons of the stationary phase, effectively neutralizing the column's unique selectivity. Methanol is protic and lacks π electrons, allowing the stationary phase to interact fully with the aromatic analytes[2].

Step-by-Step Workflow
  • System Suitability Testing (SST):

    • Inject a mixture of Uracil (void volume marker, t0​ ) and Toluene (neutral hydrophobic marker).

    • Validation Check: Ensure the retention factor ( k′ ) of Toluene is consistent with historical column performance to verify mobile phase preparation and pump accuracy.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Chromatographic Conditions:

    • Column Dimensions: 150 x 4.6 mm, 2.6 µm core-shell (Biphenyl or PFP).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (Lower temperatures enhance π−π stacking stability).

    • Gradient: 40% B to 80% B over 10 minutes, followed by a 2-minute hold at 100% B to wash strongly retained hydrophobic impurities.

  • Detection:

    • UV at 270 nm (optimal for the methoxybenzene chromophore).

    • MS (ESI+) for orthogonal mass confirmation ( [M+H]+=149.10 ).

Experimental_Workflow SST 1. System Suitability (Uracil/Toluene) MobilePhase 2. Mobile Phase (MeOH preferred over ACN) SST->MobilePhase Gradient 3. Gradient Elution (40% to 80% B) MobilePhase->Gradient Detection 4. UV/MS Detection (270 nm / ESI+) Gradient->Detection Validation 5. Resolution Check (Rs > 1.5 target) Detection->Validation

Step-by-step self-validating experimental workflow for LC-UV/MS isomer analysis.

Conclusion

For the separation of 1-cyclopropyl-2-methoxybenzene and its positional isomers, standard C18 columns are fundamentally limited by their reliance on dispersive forces. Upgrading to a Biphenyl stationary phase provides the optimal balance of π−π and CH- π interactions, yielding robust baseline resolution. PFP columns serve as an excellent orthogonal alternative, leveraging dipole-dipole interactions and shape selectivity. By pairing these advanced stationary phases with a methanol-based mobile phase, researchers can eliminate co-elution bottlenecks and ensure high-confidence analytical results.

References

  • Restek Corporation. "Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation." Restek.com. URL:[Link]

  • Shimadzu Corporation. "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns." Shimadzu.com. URL: [Link]

  • ChromaNik Technologies. "Consideration of π-π and CH-π Interactions as Dipole-Dipole Interactions in Biphenyl Stationary Phases." Chromanik.co.jp. URL:[Link]

  • Phenomenex. "The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity." Phenomenex.com. URL: [Link]

  • American Chemical Society. "Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate." The Journal of Organic Chemistry. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Cyclopropyl-2-methoxybenzene proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of specialized organic building blocks. 1-Cyclopropyl-2-methoxybenzene (CAS: 10292-66-7) is a highly valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of specialized organic building blocks. 1-Cyclopropyl-2-methoxybenzene (CAS: 10292-66-7) is a highly valuable, yet reactive, ether-based intermediate used in advanced medicinal chemistry. Because it is often provided to early discovery researchers as part of rare chemical collections, laboratories frequently lack specific, unified safety data for this exact molecule.

However, by analyzing its structural components—a methoxybenzene (anisole) core and a highly strained cyclopropyl ring[1]—we can engineer a rigorous, self-validating operational and disposal protocol. This guide provides the essential logistical framework to ensure laboratory safety, regulatory compliance, and chemical integrity, empowering your team to focus on innovation.

Chemical Profile & Operational Causality

To safely handle and dispose of any chemical, we must first understand how its physical properties dictate its macroscopic behavior. Below is the operational profile for 1-Cyclopropyl-2-methoxybenzene.

ParameterValueOperational Causality & Impact
CAS Number 10292-66-7Essential for accurate EHS manifesting and RCRA compliance.
Appearance Yellow to pale yellow oil[2]Liquid state necessitates the use of inert solid absorbents during spill response.
Molecular Weight 148.207 g/mol Required for stoichiometric calculations during chemical quenching of peroxides.
Storage Temp 2 to 8 °C (Sealed, Dry)[2]Low temperatures exponentially decrease auto-oxidation kinetics, preventing premature peroxide formation.
Hazard Class Flammable Liquid, Aquatic ToxicityDictates segregation from oxidizers, aqueous streams, and ungrounded electrical equipment.
EPA Waste Code D001 (Ignitable)[3]Mandates disposal via EPA-approved thermal incineration rather than drain disposal.

The Mechanistic Hazards (E-E-A-T Analysis)

Standard operating procedures are only effective when researchers understand the why behind the rules.

  • Peroxide Formation (The Ether Hazard): Like all ethers, the methoxybenzene core is susceptible to auto-oxidation when exposed to atmospheric oxygen and light, forming explosive hydroperoxides[4]. While aryl ethers are generally less prone to rapid peroxide accumulation than aliphatic ethers (e.g., diethyl ether), they remain classified as Peroxide Forming Chemicals (PFCs) and require strict monitoring[5].

  • Ring Strain & Thermal Release: The cyclopropyl substituent contains significant angle strain (sp³ carbons compressed to 60° angles). While stable at bench temperatures, high-heat environments (like incineration or fires) cause rapid ring-opening, releasing substantial thermodynamic energy[1]. This necessitates strict adherence to flammability protocols and the elimination of static discharge.

Self-Validating Disposal Protocol

Disposing of 1-Cyclopropyl-2-methoxybenzene must follow a closed-loop, self-validating system to ensure no explosive peroxides enter the bulk waste stream.

Step 1: Peroxide Screening (Validation Step)

  • Action: Before transferring the chemical to a waste carboy, dip a Potassium Iodide (KI) starch test strip into the solvent.

  • Causality: Testing ensures the waste is safe for transport and bulk accumulation.

  • Validation: A color change to blue/black indicates >20 ppm peroxides. If the test is negative (<20 ppm), proceed directly to Step 3.

Step 2: Peroxide Quenching (If Positive)

  • Action: Add a 10% w/v aqueous solution of ferrous sulfate (FeSO₄) to the waste container and stir gently for 15 minutes.

  • Causality: Fe²⁺ acts as a reducing agent, safely converting unstable hydroperoxides into harmless alcohols while being oxidized to Fe³⁺.

  • Validation: Re-test with a KI strip. The protocol loops until a negative result is achieved, validating the safety of the mixture.

Step 3: Waste Segregation

  • Action: Pour the verified peroxide-free liquid into a designated "Non-Halogenated Flammable Liquid" waste carboy.

  • Causality: Mixing non-halogenated ethers with halogenated waste alters the incineration profile. Burning halogens requires specialized scrubbers to prevent toxic dioxin formation, which drastically increases your facility's disposal costs.

Step 4: Labeling and Storage

  • Action: Affix a hazardous waste tag specifying "1-Cyclopropyl-2-methoxybenzene", "Flammable", and "EPA D001". Store in a grounded flammables cabinet for no longer than 90 days[3].

DisposalWorkflow Gen Waste Generation 1-Cyclopropyl-2-methoxybenzene Check Peroxide Screening (KI Starch Test) Gen->Check Pos Positive (>20 ppm) Peroxides Detected Check->Pos  Fail Neg Negative (<20 ppm) Safe for Transfer Check->Neg  Pass Treat Quench with FeSO4 (Reduces Hydroperoxides) Pos->Treat Segregate Transfer to Non-Halogenated Flammable Waste Stream Neg->Segregate Treat->Check  Re-test Label Affix EPA D001 Label & Date of Accumulation Segregate->Label Store Store in Grounded Flammables Cabinet Label->Store Incinerate EPA-Approved Thermal Incineration Store->Incinerate

Fig 1. Self-validating disposal workflow for 1-Cyclopropyl-2-methoxybenzene.

Spill Response & Decontamination Workflow

Because the vapors of anisole derivatives are heavier than air, they can travel across benchtops and floors to distant ignition sources. Immediate, calculated action is required.

Step 1: Assessment & Isolation

  • Action: Determine if the spill is minor (<50 mL) or major (>50 mL). Immediately power off all nearby hot plates, Bunsen burners, and ungrounded equipment.

Step 2: Containment (Avoid Combustibles)

  • Action: Do not use paper towels. Apply an inert, non-combustible absorbent such as diatomaceous earth, dry sand, or vermiculite to the perimeter of the spill, working inward[6].

  • Causality: Paper towels provide a high-surface-area fuel source. If peroxides have formed, the friction of wiping combined with a combustible fuel can trigger auto-ignition.

Step 3: Collection

  • Action: Use non-sparking tools (e.g., plastic or brass dustpans) to sweep up the saturated absorbent. Place the material into a sealable high-density polyethylene (HDPE) container.

Step 4: Decontamination & Validation

  • Action: Wash the affected surface with a mild detergent and water, as the compound is insoluble in water alone[4].

  • Validation: Wipe the dry area with a clean chemical pad. If no yellow residue is visible and no characteristic aromatic odor remains, the area is validated as decontaminated.

SpillResponse Spill Spill Detected (Yellow Oil) Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 50 mL, Benchtop) Assess->Minor Major Major Spill (> 50 mL or Floor) Assess->Major PPE Don Nitrile Gloves & Safety Goggles Minor->PPE Evacuate Evacuate Lab & Isolate Area Major->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Solid Waste Container Absorb->Collect EHS Deploy HAZMAT Response Team Evacuate->EHS

Fig 2. Logical decision matrix for 1-Cyclopropyl-2-methoxybenzene spills.

References

  • Sigma-Aldrich. "1-CYCLOPROPYL-2-METHOXYBENZENE AldrichCPR". sigmaaldrich.com.

  • Siemens / Sigma-Aldrich. "10292-66-7 | 1-Cyclopropyl-2-methoxybenzene". siemens.com. 2

  • The Journal of Organic Chemistry. "Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate". ACS Publications. 1

  • Sigma-Aldrich. "Anisole - SAFETY DATA SHEET". sigmaaldrich.com.

  • Carl ROTH. "Safety Data Sheet: Anisole". carlroth.com. 6

  • Fisher Scientific. "Anisole - SAFETY DATA SHEET". fishersci.com.

  • The Sarpong Group. "Peroxide Forming Chemicals (PFCs)". sarponggroup.com. 5

  • Santa Cruz Biotechnology. "Anisole - Safety Data Sheet". scbt.com. 3

  • PubChem. "Anisole | C7H8O | CID 7519". National Institutes of Health. 4

Sources

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